Methyl 2-(bromomethyl)-5-chlorobenzoate
Description
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Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGXSSGKABOXTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679968 | |
| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668262-52-0 | |
| Record name | Methyl 2-(bromomethyl)-5-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-(bromomethyl)-5-chlorobenzoate CAS number 668262-52-0
An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-chlorobenzoate
Introduction: A Versatile Building Block in Modern Synthesis
This compound (CAS No. 668262-52-0) is a bifunctional aromatic compound that has emerged as a pivotal intermediate in synthetic organic chemistry.[1] Its structure, featuring a reactive benzylic bromide and an electron-deficient aromatic ring substituted with a chloro group and a methyl ester, offers a unique combination of reactivity and stability. This guide provides an in-depth analysis of its synthesis, characterization, reactivity, and applications, with a focus on its utility for researchers and professionals in pharmaceutical and materials science development.[1] The strategic placement of its functional groups makes it an ideal precursor for constructing complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds and other biologically active molecules.[1]
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 668262-52-0 | [1][2][3] |
| Molecular Formula | C₉H₈BrClO₂ | [1][] |
| Molecular Weight | 263.52 g/mol | [1][] |
| Appearance | Light yellow solid | [1] |
| Purity | ≥ 96% | [1] |
| Boiling Point | 149-152 °C at 8 mmHg | [3] |
| Synonyms | 2-Bromomethyl-5-chloro-benzoic acid methyl ester, 4-Chloro-2-(methoxycarbonyl)benzyl bromide | [3][] |
| Storage Conditions | Store at 0-8 °C, under an inert atmosphere |[1][5] |
Table 2: GHS Hazard and Safety Information
| Hazard Statement | Description | Source(s) |
|---|---|---|
| H302+H332 | Harmful if swallowed or if inhaled | [3] |
| H319 | Causes serious eye irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
| Classification | Harmful, Irritant, Lachrymatory | [3] |
| Precautionary Statements | P261, P271, P280 |[3] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.[2][6][7]
Synthesis and Purification
The most prevalent and efficient synthesis of this compound involves the free-radical bromination of its precursor, Methyl 5-chloro-2-methylbenzoate. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical intermediate.
Caption: Synthesis of the title compound via radical bromination.
Detailed Experimental Protocol: Radical Bromination
This protocol is based on a standard procedure for benzylic bromination.[8]
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-chloro-2-methylbenzoate (10.0 g, 54 mmol, 1.0 eq) in 1,2-dichloroethane (300 mL).
-
Addition of Reagents: To the solution, add N-bromosuccinimide (NBS) (10.6 g, 59.5 mmol, 1.1 eq) and the radical initiator azobisisobutyronitrile (AIBN) (200 mg, catalytic amount).[8] The use of AIBN is critical; upon heating or irradiation, it decomposes to generate free radicals that initiate the chain reaction, while NBS serves as a constant, low-concentration source of bromine.
-
Reaction Conditions: Irradiate the stirred reaction mixture with a suitable lamp (photocatalytic conditions) for 2 hours.[8] The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Concentrate the solvent under reduced pressure to obtain the crude residue.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of heptane/dichloromethane (e.g., 9:1, 4:1, 1:1) to separate the product from byproducts and unreacted starting material.[8] This typically affords the title compound as a light yellow solid with a yield of approximately 83%.[8]
Spectroscopic Characterization
Structural confirmation is paramount. While a comprehensive dataset is best obtained experimentally, the following summarizes known and expected spectroscopic features.
Table 3: Spectroscopic Data Summary
| Technique | Key Features and Expected Values | Source |
|---|---|---|
| ¹H NMR | (300 MHz, CDCl₃) δ (ppm): 7.98 (d, J=2.1 Hz, 1H, Ar-H), 7.49 (dd, J=2.2, 8.2 Hz, 1H, Ar-H), 7.43 (d, J=8.2 Hz, 1H, Ar-H), 4.93 (s, 2H, -CH₂Br), 3.97 (s, 3H, -OCH₃). | [8] |
| ¹³C NMR | Expected: δ ~166 (C=O), ~140-128 (Aromatic C), ~52 (-OCH₃), ~30 (-CH₂Br). | Inferred |
| IR | Expected: ν ~1720 cm⁻¹ (C=O stretch, ester), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~1250 cm⁻¹ (C-O stretch), ~700-600 cm⁻¹ (C-Br, C-Cl stretch). | Inferred |
| MS (EI) | Expected: M⁺ peaks at m/z 262/264/266 due to Br and Cl isotopes. Key fragment: loss of Br to form a stable benzylic carbocation. | Inferred |
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the high reactivity of the bromomethyl group. As a primary benzylic halide, it is an excellent electrophile for alkylation reactions with a wide range of nucleophiles. It can react via both Sₙ1 and Sₙ2 pathways, with the operative mechanism depending on the reaction conditions.
-
Sₙ2 Mechanism: This pathway is favored by strong nucleophiles (e.g., thiolates, amines, alkoxides) and polar aprotic solvents (e.g., DMF, Acetone). The reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide ion departs.
-
Sₙ1 Mechanism: This pathway is favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water) that can stabilize the formation of a carbocation intermediate. The benzylic carbocation formed upon departure of the bromide is resonance-stabilized by the adjacent benzene ring, making this pathway viable under appropriate conditions.
Caption: Competing Sₙ1 and Sₙ2 pathways for alkylation reactions.
Applications in Pharmaceutical and Materials Synthesis
This reagent is a key intermediate in the synthesis of diverse molecular targets. Its bifunctional nature allows for sequential or one-pot modifications to build complexity.
Synthesis of Pharmaceutical Intermediates
The compound is widely used to construct scaffolds for various therapeutic agents, including those with anti-inflammatory and anti-cancer properties.[1] A primary application is in the synthesis of substituted benzofurans, a common motif in biologically active molecules.[9][10]
Exemplary Workflow: Synthesis of a Benzofuran Derivative
A common strategy involves the O-alkylation of a substituted phenol, followed by an intramolecular cyclization reaction.
-
O-Alkylation: this compound is used to alkylate the hydroxyl group of a substituted phenol (e.g., 2-hydroxyacetophenone) under basic conditions (e.g., K₂CO₃ in DMF).
-
Intramolecular Cyclization: The resulting ether intermediate can then undergo various types of cyclization reactions, often catalyzed by transition metals or promoted by acid, to form the benzofuran ring system.[11][12] This approach provides a modular route to highly functionalized benzofurans.
Materials Science
In materials science, this compound can be used to modify polymers.[1] By grafting this molecule onto a polymer backbone, the reactive sites (ester and halide) can be used for further cross-linking or functionalization, thereby enhancing properties such as thermal stability and mechanical strength.[1]
Agrochemicals
The compound also serves as a precursor in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that protect crops.[1]
Conclusion
This compound is a high-value, versatile chemical intermediate. Its well-defined synthesis, predictable reactivity as a potent alkylating agent, and demonstrated utility make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as outlined in this guide, enables researchers to leverage its full potential in the creation of novel pharmaceuticals, advanced materials, and other valuable chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | CymitQuimica [cymitquimica.com]
- 3. 668262-52-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. 668262-52-0|this compound|BLD Pharm [bldpharm.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. This compound [myskinrecipes.com]
- 8. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 9. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-(bromomethyl)-5-chlorobenzoate
Abstract: This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS No. 668262-52-0), a pivotal intermediate in modern organic synthesis. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core physicochemical properties, spectroscopic signature, and characteristic reactivity. We present a field-proven synthesis protocol, grounded in a detailed mechanistic explanation, and explore its versatile application as a molecular building block. Emphasis is placed on experimental causality, self-validating protocols, and stringent safety considerations to empower researchers in leveraging this reagent's full potential safely and effectively.
Core Chemical Identity and Physicochemical Properties
This compound is a bifunctional aromatic compound featuring a reactive benzylic bromide and a methyl ester. This structural arrangement makes it an exceptionally useful electrophilic building block for introducing the 5-chloro-2-(methoxycarbonyl)benzyl moiety in the synthesis of complex target molecules, particularly within the pharmaceutical and materials science sectors.[1]
Its primary identifiers and key physical properties are summarized below for quick reference. The specified storage conditions—refrigeration under an inert atmosphere—are critical, reflecting the compound's lachrymatory nature and potential for slow hydrolysis or degradation upon exposure to moisture and ambient temperatures.[1][2]
| Property | Value | Source(s) |
| CAS Number | 668262-52-0 | [2][3][4] |
| Molecular Formula | C₉H₈BrClO₂ | [1][2][4] |
| Molecular Weight | 263.52 g/mol | [1][2][4] |
| Appearance | Light yellow solid | [1] |
| Synonyms | 2-Bromomethyl-5-chloro-benzoic acid methyl ester | [1][] |
| SMILES | COC(=O)C1=C(C=CC(=C1)Cl)CBr | [] |
| Storage | Inert atmosphere, 2-8°C | [2] |
Spectroscopic Characterization: The ¹H NMR Signature
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for confirming the identity and purity of this compound. The ¹H NMR spectrum is highly diagnostic, with each signal corresponding to a unique proton environment in the molecule.
The data presented below, acquired in CDCl₃, provides an unambiguous fingerprint of the compound's structure.[3]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.98 | Doublet (d) | 1H | Ar-H | Proton ortho to the ester and meta to the chlorine, showing minimal coupling (J = 2.1 Hz) to the adjacent aromatic proton. |
| 7.49 | Doublet of doublets (dd) | 1H | Ar-H | Proton para to the ester, showing coupling to two adjacent aromatic protons (J = 2.2, 8.2 Hz). |
| 7.43 | Doublet (d) | 1H | Ar-H | Proton meta to the ester and ortho to the chlorine, showing strong ortho coupling (J = 8.2 Hz). |
| 4.93 | Singlet (s) | 2H | -CH₂ Br | The two benzylic protons are chemically equivalent and show no coupling, appearing as a sharp singlet. Its downfield shift is characteristic of a methylene group attached to both an aromatic ring and an electronegative bromine atom. |
| 3.97 | Singlet (s) | 3H | -OCH₃ | The three protons of the methyl ester group are equivalent and appear as a distinct singlet. |
Synthesis Protocol and Mechanistic Deep Dive
The most reliable and common synthesis of this compound proceeds via a free-radical bromination of the corresponding methyl-substituted precursor, Methyl 5-chloro-2-methylbenzoate.[3] This transformation, a variation of the Wohl-Ziegler reaction, leverages the high selectivity of N-Bromosuccinimide (NBS) for benzylic C-H bonds under radical conditions.
Experimental Protocol
-
Reactants:
-
Methyl 5-chloro-2-methylbenzoate (1.0 eq)
-
N-Bromosuccinimide (NBS, 1.1 eq)
-
Azobisisobutyronitrile (AIBN, 0.02-0.05 eq)
-
-
Solvent: 1,2-Dichloroethane (or CCl₄)
-
Procedure:
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-chloro-2-methylbenzoate (10.0 g, 54 mmol), NBS (10.6 g, 59.5 mmol), and AIBN (200 mg).[3]
-
Add dry 1,2-dichloroethane (300 mL) to dissolve the reagents.[3]
-
Initiate the reaction by irradiating the mixture with a high-intensity lamp (e.g., a 250W photo lamp) while stirring vigorously. Heat may also be applied to ensure reflux and promote the thermal decomposition of AIBN.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the consumption of the starting material and the observation that the dense NBS sinks and is replaced by the less dense succinimide byproduct floating on the surface.
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Filter the mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product.[3]
-
Purification (Self-Validation): Purify the residue by silica gel column chromatography using a gradient eluent system, such as heptane/dichloromethane, to afford the pure product as a light-yellow solid (typical yield: 80-90%).[3]
-
Characterization (Self-Validation): Confirm the identity and purity of the final product using ¹H NMR, comparing the resulting spectrum to the reference data in Section 2.
-
Mechanistic Causality
The choice of reagents is dictated by the need for a selective and efficient free-radical chain reaction.
-
AIBN (Initiator): AIBN is chosen over other initiators like benzoyl peroxide because it reliably decomposes upon gentle heating or UV irradiation to form stable radicals and nitrogen gas, avoiding reactive oxygen-based side products.
-
NBS (Bromine Source): NBS is the preferred brominating agent for benzylic positions. It maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture. This low concentration is critical as it favors the radical substitution pathway over competitive and undesirable electrophilic aromatic addition to the benzene ring.
The mechanism proceeds through three classical stages: initiation, propagation, and termination.
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound is rooted in the high reactivity of the benzylic bromide. The C-Br bond is polarized, rendering the benzylic carbon highly electrophilic, and the bromide ion is an excellent leaving group. This makes the compound an ideal substrate for nucleophilic substitution reactions (S_N2).
This reactivity allows chemists to readily couple the 5-chloro-2-(methoxycarbonyl)benzyl fragment with a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This is a cornerstone of its application in constructing libraries of complex molecules for drug discovery screening.[1]
Key Application Areas:
-
Pharmaceutical Synthesis: Serves as a key intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and antimicrobial compounds.[1]
-
Combinatorial Chemistry: Its reliable reactivity makes it suitable for high-throughput synthesis of compound libraries for screening against biological targets.
-
Materials Science: The ability to introduce this functional aromatic unit allows for the modification of polymers to enhance specific performance characteristics.[1]
Safety and Handling Protocols
This compound is a hazardous chemical that demands strict adherence to safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[2][6]
| Hazard Information | Details | Source(s) |
| GHS Pictogram | Corrosion | [2] |
| Signal Word | Danger | [2] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [2][6] |
| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338 | [2][6] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[6]
-
Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is required.
First Aid Measures
-
Inhalation: Immediately move the person to fresh air. Call a POISON CENTER or physician.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a POISON CENTER or physician immediately.[6]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Store under an inert atmosphere at 2-8°C.[2]
-
Disposal: Dispose of waste contents and containers in accordance with local, state, and federal regulations at an approved waste disposal facility.
Conclusion
This compound is a high-value, versatile reagent whose utility is centered on the predictable and efficient reactivity of its benzylic bromide group. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, as outlined in this guide, is essential for its successful application. By adhering to the detailed protocols for synthesis, purification, and handling, researchers can safely and effectively incorporate this powerful building block into their synthetic strategies, accelerating the development of novel molecules in medicine and materials science.
References
An In-depth Technical Guide to Methyl 2-(bromomethyl)-5-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Department]
Date: January 4, 2026
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(bromomethyl)-5-chlorobenzoate, a key building block in modern organic synthesis and medicinal chemistry. With a molecular weight of 263.52 g/mol and the chemical formula C₉H₈BrClO₂, this reagent is instrumental in the development of complex molecular architectures, including novel therapeutic agents. This document details its physicochemical properties, safe handling procedures, a validated synthesis protocol, and its applications in drug discovery, with a particular focus on its emerging role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Furthermore, a thorough analytical characterization using NMR, IR, and mass spectrometry is presented to ensure the identity and purity of the compound.
Introduction
This compound (CAS No. 668262-52-0) is a bifunctional molecule of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research.[1][2] Its structure, featuring a reactive benzyl bromide and a substituted benzene ring, makes it a versatile intermediate for introducing the 5-chloro-2-(methoxycarbonyl)benzyl moiety into a variety of molecular scaffolds. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, enabling the construction of more complex molecules.[3] This guide serves as a detailed resource for researchers, providing essential information to effectively and safely utilize this compound in their synthetic endeavors.
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its proper handling and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 263.52 g/mol | [] |
| Molecular Formula | C₉H₈BrClO₂ | [] |
| CAS Number | 668262-52-0 | [5] |
| Appearance | Light yellow solid | Chem-Impex |
| Purity | ≥ 96% (Assay) | Chem-Impex |
| Storage Conditions | 2-8°C | [2] |
Safety and Handling:
This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the radical bromination of its precursor, methyl 5-chloro-2-methylbenzoate. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6][7]
Detailed Experimental Protocol
This protocol is based on established procedures for benzylic bromination.[7][8]
Materials:
-
Methyl 5-chloro-2-methylbenzoate
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a less toxic alternative like 1,2-dichloroethane
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 5-chloro-2-methylbenzoate (1.0 eq.) in carbon tetrachloride (or an alternative solvent).
-
Addition of Reagents: Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a light source (e.g., a 250W lamp) to initiate the radical reaction.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Organic Synthesis
The utility of this compound stems from its ability to act as a versatile electrophile. The benzyl bromide moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This reactivity makes it an invaluable tool for the synthesis of a diverse array of biologically active molecules.[9]
Role in the Synthesis of Bioactive Molecules
Application in Proteolysis Targeting Chimeras (PROTACs)
A rapidly growing area of interest is the use of this reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[10] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design.
Alkyl bromides, such as the one present in this compound, are frequently used to attach linkers to the E3 ligase ligand or the target protein binder through nucleophilic substitution.[6] The 5-chloro-2-(methoxycarbonyl)benzyl group can serve as a rigid and well-defined scaffold within the PROTAC linker, influencing the overall conformation and efficacy of the molecule.
Caption: General scheme for the use of this compound in PROTAC synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[11][12]
¹H NMR (Proton NMR):
-
Aromatic Protons (δ 7.4-8.0 ppm): The three protons on the benzene ring will appear in this region. The exact chemical shifts and coupling patterns will be influenced by the chloro and ester substituents.
-
Bromomethyl Protons (-CH₂Br, δ ~4.5-5.0 ppm): A characteristic singlet corresponding to the two protons of the bromomethyl group.
-
Methyl Ester Protons (-OCH₃, δ ~3.9 ppm): A singlet corresponding to the three protons of the methyl ester group.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O, δ ~165-170 ppm): The carbon of the ester carbonyl group.
-
Aromatic Carbons (δ ~120-140 ppm): The six carbons of the benzene ring.
-
Methyl Ester Carbon (-OCH₃, δ ~52 ppm): The carbon of the methyl ester group.
-
Bromomethyl Carbon (-CH₂Br, δ ~30-35 ppm): The carbon of the bromomethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.[13]
-
C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong absorption band in the region of 1250-1300 cm⁻¹.
-
C-Br Stretch: An absorption band in the fingerprint region, typically around 600-700 cm⁻¹.
-
C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Characteristic bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (263.52 g/mol ). Due to the presence of bromine and chlorine isotopes, a characteristic isotopic pattern will be observed for the molecular ion peak.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom, the methoxy group (-OCH₃), or the entire ester group (-COOCH₃).
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its well-defined structure and predictable reactivity make it an excellent building block for the construction of complex molecules, including the promising new class of therapeutics, PROTACs. This technical guide provides a comprehensive resource for researchers, encompassing its synthesis, safe handling, and detailed analytical characterization, thereby facilitating its effective application in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 5. This compound, CasNo.668262-52-0 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Methyl 2-(bromomethyl)-5-chlorobenzoate synthesis protocol
An In-depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate
Introduction
This compound (CAS No: 668262-52-0; Molecular Formula: C₉H₈BrClO₂) is a halogenated aromatic ester that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a reactive benzylic bromide and an electron-deficient aromatic ring, makes it a versatile building block for introducing the 5-chloro-2-(methoxycarbonyl)benzyl moiety. This functionality is integral to the development of various high-value compounds in the pharmaceutical and materials science sectors.
This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound. It focuses on the most prevalent and reliable method: the free-radical bromination of methyl 2-methyl-5-chlorobenzoate. We will delve into the reaction's mechanistic underpinnings, present a detailed experimental protocol, and address critical aspects of safety, characterization, and process optimization.
Mechanistic Rationale: The Wohl-Ziegler Reaction
The synthesis of this compound is a classic example of a benzylic bromination, specifically the Wohl-Ziegler reaction.[3] This reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, allowing for the highly selective substitution of a hydrogen atom at a benzylic position.[3][4] The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), under thermal or photochemical conditions.[5][6]
The reaction proceeds through a free-radical chain mechanism:
-
Initiation: The reaction begins with the homolytic cleavage of the radical initiator (AIBN) upon heating or UV irradiation, generating two cyanoisopropyl radicals and nitrogen gas. This initial radical then abstracts a hydrogen from a trace amount of HBr present to generate a bromine radical (Br•).[7]
-
Propagation: This is a two-step cyclic process.
-
First, a bromine radical abstracts a hydrogen atom from the methyl group of methyl 2-methyl-5-chlorobenzoate. This step is highly regioselective for the benzylic position because the resulting benzyl radical is stabilized by resonance with the aromatic ring.
-
Second, the newly formed benzyl radical reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical then reacts with HBr to regenerate the bromine radical, which continues the chain reaction.
-
-
Termination: The chain reaction is terminated when two radicals combine.
The key to the success of the Wohl-Ziegler reaction is maintaining a low concentration of bromine (Br₂) and hydrogen bromide (HBr) in the reaction mixture, which NBS provides.[4] This condition suppresses competing electrophilic addition reactions to the aromatic ring.
Experimental Protocol
This protocol is adapted from established literature procedures and provides a reliable method for the synthesis on a laboratory scale.[5]
Materials and Equipment
| Reagent / Material | CAS Number | Molecular Wt. ( g/mol ) | Notes |
| Methyl 2-methyl-5-chlorobenzoate | 99585-13-4 | 184.62 | Starting material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | Brominating agent. Use freshly recrystallized for best results. |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | 164.21 | Radical initiator |
| 1,2-Dichloroethane | 107-06-2 | 98.96 | Anhydrous reaction solvent |
| Heptane | 142-82-5 | 100.21 | Eluent for chromatography |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Eluent for chromatography |
| Silica Gel | 7631-86-9 | - | For column chromatography (e.g., 230-400 mesh) |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, UV lamp or heating mantle, rotary evaporator, and column chromatography setup.
Quantitative Data
The following table outlines the reagent quantities for a synthesis yielding approximately 11-12 g of the product.[5]
| Reagent | Mass (g) | Moles (mmol) | Equivalents |
| Methyl 2-methyl-5-chlorobenzoate | 10.0 | 54.16 | 1.0 |
| N-Bromosuccinimide (NBS) | 10.6 | 59.56 | 1.1 |
| Azobisisobutyronitrile (AIBN) | 0.200 | 1.22 | 0.0225 (2.25 mol%) |
| 1,2-Dichloroethane | ~300 mL | - | Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-methyl-5-chlorobenzoate (10.0 g, 54.16 mmol), N-bromosuccinimide (10.6 g, 59.56 mmol), and AIBN (200 mg, 1.22 mmol).[5]
-
Solvent Addition: Add 300 mL of anhydrous 1,2-dichloroethane to the flask. The use of an anhydrous solvent is critical, as water can hydrolyze the product.[5][6]
-
Initiation and Reaction: Flush the system with an inert gas (e.g., nitrogen). Begin vigorous stirring and initiate the reaction either by heating the mixture to reflux (approximately 84 °C) or by irradiating with a suitable lamp (e.g., a tungsten photolamp) at room temperature.[5] The choice between thermal and photochemical initiation depends on available equipment; both are effective.[8]
-
Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a heptane/dichloromethane eluent system. Over-running the reaction can lead to the formation of a di-brominated side product.[9]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude residue by silica gel column chromatography. A gradient elution using heptane/dichloromethane (from 9:1 to 1:1) is effective for separating the product from any remaining starting material and impurities.[5] Combine the fractions containing the pure product and concentrate under reduced pressure to afford this compound as a solid. The expected yield is typically high, around 80-85%.[5]
Product Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed. ¹H NMR spectroscopy is the primary tool for structural validation.
¹H NMR (300 MHz, CDCl₃): The expected spectrum will show characteristic peaks corresponding to the different protons in the molecule.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.98 | Doublet (d) | 1H | Aromatic H | Ortho to the carbonyl group, deshielded. |
| ~7.49 | Doublet of doublets (dd) | 1H | Aromatic H | Coupled to two other aromatic protons. |
| ~7.43 | Doublet (d) | 1H | Aromatic H | Ortho to the chlorine atom. |
| ~4.93 | Singlet (s) | 2H | -CH₂Br | Benzylic protons adjacent to bromine. |
| ~3.97 | Singlet (s) | 3H | -OCH₃ | Methyl ester protons. |
Safety, Handling, and Troubleshooting
Safety Precautions
This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
| Substance | Hazard Summary |
| N-Bromosuccinimide (NBS) | Irritant, oxidizer. Reactions can be exothermic.[6] Store away from heat and moisture. |
| AIBN | Can decompose violently if heated improperly. Store refrigerated. |
| 1,2-Dichloroethane | Toxic, carcinogen, flammable. Avoid inhalation and skin contact. |
| Product | Alkylating agent, likely an irritant and lachrymator. Handle with care.[11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Inactive radical initiator (old AIBN).- Insufficient heating or light intensity.- Presence of radical inhibitors (e.g., oxygen). | - Use fresh AIBN.- Ensure proper reflux temperature or lamp function.- Thoroughly flush the system with an inert gas. |
| Low Yield | - Incomplete reaction.- Product loss during work-up or purification.- Presence of water leading to hydrolysis.[6] | - Increase reaction time, monitoring carefully by TLC.- Perform extractions and chromatography carefully.- Use anhydrous solvents and dried glassware. |
| Formation of Di-brominated Side Product | - Molar ratio of NBS to starting material is too high.- Reaction time is too long.[9] | - Use no more than 1.1 equivalents of NBS.- Stop the reaction as soon as the starting material is consumed as per TLC analysis. |
| Difficult Purification | - Succinimide byproduct not fully removed.- Poor separation on the column. | - Wash the crude organic layer with water or dilute sodium bicarbonate to remove succinimide before chromatography.[8]- Optimize the eluent system for column chromatography; a shallow gradient may be required. |
Conclusion
The synthesis of this compound via the Wohl-Ziegler bromination of methyl 2-methyl-5-chlorobenzoate is an efficient and reliable method. By understanding the underlying free-radical mechanism, adhering to a precise experimental protocol, and observing strict safety measures, researchers can consistently produce this valuable intermediate in high yield and purity. Careful monitoring to prevent the formation of byproducts and rigorous characterization of the final compound are essential for ensuring its suitability for downstream applications in pharmaceutical and chemical research.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Wohl-Ziegler Reaction [organic-chemistry.org]
- 5. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Solubility of Methyl 2-(bromomethyl)-5-chlorobenzoate
This guide provides a comprehensive technical overview of the solubility of methyl 2-(bromomethyl)-5-chlorobenzoate, a key intermediate in pharmaceutical and chemical synthesis.[1] Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers not only a compilation of its physicochemical properties but also detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's behavior in various solvent systems.
Introduction to this compound
This compound is a halogenated aromatic ester. Its structure, featuring a reactive bromomethyl group and a substituted benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules.[2] The presence of both chloro and bromo substituents, along with the methyl ester, imparts a unique combination of reactivity and physicochemical properties that are critical to its application in organic synthesis.[1]
A precise understanding of its solubility is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and for its potential application in areas like drug delivery system development.
Physicochemical Properties
A foundational aspect of understanding a compound's solubility is its fundamental physicochemical properties. These parameters influence its interaction with various solvents and are essential for both theoretical prediction and experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrClO₂ | [][4] |
| Molecular Weight | 263.52 g/mol | [][4] |
| IUPAC Name | This compound | [] |
| CAS Number | 668262-52-0 | [][4][5] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | Not explicitly available for this isomer. A related isomer, Methyl 2-bromo-5-chlorobenzoate, has a melting point of 39.0-43.0°C. | [6] |
| Boiling Point | Data not available | |
| Density | Data not available |
Note on Isomers: It is crucial to distinguish between this compound (CAS 668262-52-0) and its isomer methyl 2-bromo-5-chlorobenzoate (CAS 27007-53-0). The position of the bromine atom significantly impacts the molecule's reactivity and physical properties. This guide focuses on the former.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7] The polarity of a molecule, dictated by its functional groups and overall structure, determines its affinity for solvents of similar polarity.
This compound possesses both polar (ester group) and non-polar (benzene ring, halogen substituents) characteristics. This amphiphilic nature suggests it will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents of intermediate to low polarity. While in silico tools and databases can provide estimated solubility values, empirical determination remains the gold standard for accurate characterization.[8]
Experimental Determination of Solubility
Given the lack of published quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination. The choice of method often depends on the required accuracy, sample availability, and available analytical instrumentation.
The Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a classical and reliable technique for determining the thermodynamic or equilibrium solubility of a compound.[8] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent mixing.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation is highly recommended to ensure complete separation of the solid from the supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.
-
Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution, making it ideal for solubility determination.[7][9][10][11]
Protocol for HPLC Quantification:
-
Method Development: Develop a suitable reversed-phase HPLC method for this compound. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water), flow rate, and UV detection wavelength.
-
Calibration Curve Preparation: Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system and record the peak area for each concentration.
-
Data Analysis: Plot a calibration curve of peak area versus concentration. The relationship should be linear.[7]
-
Sample Analysis: Inject the diluted supernatant from the shake-flask experiment into the HPLC system and determine its peak area.
-
Solubility Calculation: Using the equation of the line from the calibration curve, calculate the concentration of the compound in the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.
Caption: HPLC Workflow for Solubility Determination.
Quantification by UV-Vis Spectroscopy
UV-Vis spectroscopy is another powerful technique for determining concentration, based on the absorbance of light by the analyte.[12][13][14] It is often simpler and faster than HPLC but can be less specific.
Protocol for UV-Vis Quantification:
-
Determine λmax: Prepare a dilute solution of this compound and scan it across the UV-Vis spectrum to identify the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Curve: Create a series of standard solutions of known concentrations and measure the absorbance of each at the predetermined λmax.
-
Plot Calibration Curve: Plot absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.[13]
-
Analyze Saturated Sample: Measure the absorbance of the diluted supernatant from the shake-flask experiment at λmax.
-
Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample and then back-calculate the solubility in the original solvent.
Caption: UV-Vis Spectroscopy Workflow for Solubility.
Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably a fume hood.[15] Avoid contact with skin, eyes, and clothing.[16] Do not breathe dust or vapors.[15]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[17]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18] Keep away from incompatible materials such as strong oxidizing agents.[16]
Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable synthetic intermediate whose utility is fundamentally linked to its solubility characteristics. While specific quantitative data is not widely published, this guide provides the theoretical framework and detailed, practical methodologies for its empirical determination using standard analytical techniques like HPLC and UV-Vis spectroscopy. By following these protocols, researchers can accurately characterize the solubility of this compound in various solvents, enabling the optimization of synthetic procedures and the development of new applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 6. Methyl 2-bromo-5-chlorobenzoate | 27007-53-0 [sigmaaldrich.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
- 10. improvedpharma.com [improvedpharma.com]
- 11. Application of a Validated RP-HPLC Method in Solubility and Dissolution Testing for Simultaneous Estimation of Diacerein and Its Active Metabolite Rhein in Presence of Coformers in the Eutectic Tablet Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aaronchem.com [aaronchem.com]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide on the Reactivity of Methyl 2-(bromomethyl)-5-chlorobenzoate with Nucleophiles
Prepared by the Office of the Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the reactivity profile of Methyl 2-(bromomethyl)-5-chlorobenzoate. It provides an in-depth analysis of the substrate's structural and electronic properties, its reaction mechanisms with various nucleophiles, and practical, field-tested experimental protocols.
Executive Summary: A Versatile Electrophile in Modern Synthesis
This compound is a valuable bifunctional reagent in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.[1] Its reactivity is primarily centered on the benzylic bromide, a highly effective electrophilic site for nucleophilic substitution reactions. The presence of two distinct electron-withdrawing groups on the aromatic ring—a methyl ester at the ortho position and a chlorine atom at the para position relative to the benzylic carbon—profoundly influences its reactivity, enhancing the electrophilicity of the methylene carbon and dictating the optimal conditions for its synthetic transformations. This guide dissects the causality behind its reactivity and provides actionable protocols for its effective utilization.
Core Principles of Reactivity
The synthetic utility of this compound is rooted in the interplay between its benzylic system and the electronic influence of its substituents.
The Benzylic System: An Inherently Reactive Site
Benzylic halides are prime substrates for nucleophilic substitution. Their enhanced reactivity stems from two key features:
-
SN2 Pathway: As a primary halide, the substrate strongly favors the SN2 mechanism, which involves a concerted, backside attack by the nucleophile.[2][3] The transition state of this reaction is stabilized by the adjacent π-system of the benzene ring.
-
SN1 Potential: While less common for primary systems, the benzylic position can stabilize a carbocation intermediate through resonance, should conditions (e.g., a very weak nucleophile and a polar protic solvent) favor an SN1 pathway.[4][5]
For this compound, the primary nature of the electrophilic carbon makes the SN2 pathway the predominant and most synthetically useful mechanism.
Electronic Landscape: A Tale of Two Withdrawing Groups
The rate and efficiency of the SN2 reaction are critically dependent on the electrophilicity of the carbon atom undergoing attack. The substituents on the aromatic ring of the title compound synergize to create a highly electron-deficient benzylic carbon.
-
Methyl Ester Group (ortho): This group exerts a strong electron-withdrawing effect through both induction (due to the electronegative oxygen atoms) and resonance. This significantly increases the partial positive charge on the benzylic carbon, making it a more attractive target for nucleophiles.
-
Chloro Group (para): The chlorine atom also withdraws electron density through its powerful inductive effect, further enhancing the electrophilicity of the reaction center.
While ortho substituents can sometimes introduce steric hindrance that slows SN2 reactions, the effect is generally minimal for a methylene (-CH₂-) group.[6] In this case, the powerful electronic activation far outweighs any minor steric impediment.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 2-(bromomethyl)-5-chlorobenzoate: A Pivotal Intermediate in Modern Synthesis
Abstract
This technical guide provides an in-depth analysis of Methyl 2-(bromomethyl)-5-chlorobenzoate, a pivotal chemical intermediate in the fields of pharmaceutical and materials science research. Its unique molecular architecture, featuring a reactive bromomethyl group and a substituted benzene ring, renders it an exceptionally versatile building block for constructing complex molecular scaffolds.[1] This document details its physicochemical properties, outlines a robust and validated protocol for its synthesis via radical bromination, and explores its reactivity and diverse applications. Emphasis is placed on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can leverage this intermediate with a comprehensive understanding of its chemical behavior, safety protocols, and synthetic potential.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of medicinal chemistry and organic synthesis, the efficiency with which complex target molecules can be assembled is paramount.[2] this compound (CAS No. 668262-52-0) has emerged as a crucial intermediate, valued for its capacity to streamline synthetic pathways.[1] The compound's structure is strategically functionalized: the methyl ester provides a site for further modification (e.g., hydrolysis to a carboxylic acid or amidation), while the chloro-substituent on the aromatic ring influences the electronic properties and provides a potential handle for cross-coupling reactions.
However, the primary driver of its utility is the benzylic bromide (the bromomethyl group). This functional group is an excellent electrophile, highly susceptible to nucleophilic substitution. This reactivity allows chemists to readily introduce a wide array of functionalities, including amines, alcohols, thiols, and carbon nucleophiles, thereby facilitating the rapid generation of diverse molecular libraries. Its application is particularly notable in the synthesis of novel anti-inflammatory and antimicrobial agents.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 668262-52-0 | [1][3][4] |
| Molecular Formula | C₉H₈BrClO₂ | [1][4] |
| Molecular Weight | 263.52 g/mol | [4][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-Bromomethyl-5-chloro-benzoic acid methyl ester | [1][3] |
| Boiling Point | 331.0 ± 32.0 °C (Predicted) | [6] |
| Density | 1.561 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | Yellow Liquid/Solid | [6] |
| Storage | 2-8°C under inert atmosphere (Nitrogen or Argon) | [5][6] |
¹H NMR Data: A representative ¹H NMR spectrum in CDCl₃ shows characteristic peaks at: δ 7.98 (d, J = 2.1 Hz, 1H), 7.49 (dd, J = 2.2, 8.2 Hz, 1H), 7.43 (d, J = 8.2 Hz, 1H), 4.93 (s, 2H), 3.97 (s, 3H).[3]
Synthesis: A Mechanistic and Practical Approach
The most prevalent and reliable method for synthesizing this compound is the free-radical bromination of its precursor, Methyl 5-chloro-2-methylbenzoate. This reaction leverages the relative stability of the benzylic radical intermediate.
The Wohl-Ziegler Bromination Mechanism
The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice of NBS is critical; it provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which is crucial for favoring radical substitution at the benzylic position over electrophilic aromatic addition. The reaction proceeds via a classic radical chain mechanism:
-
Initiation: The initiator (AIBN) thermally decomposes to form radicals, which then abstract a hydrogen from a trace amount of HBr to generate a bromine radical (Br•).
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of the starting material, forming a resonance-stabilized benzylic radical and HBr.
-
This benzylic radical then reacts with Br₂ (formed from NBS and HBr) to yield the desired product and another bromine radical, which continues the chain.
-
-
Termination: The reaction ceases when two radicals combine.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 5-chloro-2-methylbenzoate (1.0 eq., e.g., 10.0 g, 54 mmol) in a suitable solvent such as 1,2-dichloroethane (300 mL).[3]
-
Addition of Brominating Agent and Initiator: Add N-bromosuccinimide (NBS) (1.1 eq., e.g., 10.6 g, 59.5 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (e.g., 200 mg) to the solution.[3]
-
Reaction Initiation: The reaction can be initiated either thermally by heating the mixture to reflux or photochemically using a suitable lamp.[3] Irradiate and stir the reaction mixture for approximately 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue contains the desired product, unreacted starting material, and succinimide (the byproduct of NBS).
-
To remove the water-soluble succinimide, the crude mixture can first be washed with water or a dilute aqueous base (e.g., sodium bicarbonate solution).[7]
-
The primary purification is achieved via silica gel column chromatography. Elute with a gradient of heptane/dichloromethane (e.g., starting from 9:1 and moving to 4:1 and 1:1) to isolate the final product.[3]
-
-
Final Product: Combine the pure fractions and remove the eluent under reduced pressure to afford this compound as a yellow liquid or solid.[3][6] The yield is typically high, around 83% or greater.[3]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is centered on the electrophilic nature of the benzylic carbon, making it an excellent substrate for Sₙ2 reactions.
Nucleophilic Substitution Reactions
The bromomethyl group readily reacts with a wide range of nucleophiles, enabling the facile introduction of new functional groups. This versatility is key to its role as a building block.
-
With N-Nucleophiles (Amines): Reaction with primary or secondary amines leads to the formation of secondary or tertiary benzylic amines, respectively. This is a common strategy for building scaffolds in drug discovery.
-
With O-Nucleophiles (Alcohols, Phenols): Alkylation of alcohols or phenols results in the formation of ether linkages.
-
With S-Nucleophiles (Thiols): Reaction with thiols produces thioethers.
-
With C-Nucleophiles (Enolates, Cyanide): This allows for carbon-carbon bond formation, extending the carbon skeleton of the molecule.
Caption: Role as a versatile electrophilic building block.
Applications in Drug Discovery and Materials Science
This intermediate is highly valued in the pharmaceutical industry for the development of new drugs.[1] Its structure can be incorporated into drug candidates designed to target a variety of diseases. Beyond pharmaceuticals, its reactivity makes it suitable for use in materials science, where it can be incorporated into polymer backbones to modify or enhance their performance characteristics.[1]
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and storage are crucial to ensure laboratory safety.
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye/face protection. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
Data sourced from GHS classifications provided by chemical suppliers.[6]
Handling:
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Keep in a cool, dry, and well-ventilated place, typically at 2-8°C.[5][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and nucleophiles.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its predictable reactivity, coupled with a straightforward and high-yielding synthesis, establishes it as a valuable and reliable intermediate. For professionals in drug discovery and materials science, mastering the use of this building block opens avenues to novel molecular architectures and accelerates the development of next-generation products. This guide provides the foundational knowledge—from synthesis to safe handling—required to effectively integrate this potent intermediate into advanced research and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 3. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 668262-52-0|this compound|BLD Pharm [bldpharm.com]
- 6. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: Strategic N-alkylation of Piperidines using Methyl 2-(bromomethyl)-5-chlorobenzoate
This guide provides a comprehensive protocol for the N-alkylation of piperidine using methyl 2-(bromomethyl)-5-chlorobenzoate. It is designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical, step-by-step instructions.
Introduction: The Significance of N-Alkylated Piperidines
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its N-alkylation is a critical synthetic transformation, allowing for the introduction of diverse substituents that can modulate a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The title reaction, utilizing this compound, introduces a substituted benzyl group, a common motif in pharmacologically active agents, onto the piperidine nitrogen. This specific transformation serves as an excellent model for understanding the principles of nucleophilic substitution in the synthesis of complex amine derivatives.
Reaction Mechanism: A Classic SN2 Pathway
The N-alkylation of piperidine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-bromine bond. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperidine starting material and driving the reaction to completion.
Figure 1: SN2 mechanism for the N-alkylation of piperidine.
Experimental Protocol
This protocol details the synthesis of methyl 2-((piperidin-1-yl)methyl)-5-chlorobenzoate.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) |
| Piperidine | C₅H₁₁N | 85.15 | -9 | 106 | 0.862 |
| This compound | C₉H₈BrClO₂ | 263.52 | N/A | N/A | N/A |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | N/A | 2.43 |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | -45 | 81-82 | 0.786 |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | -83.6 | 77.1 | 0.902 |
| Hexanes | C₆H₁₄ | 86.18 | -95 | 69 | 0.659 |
| Deionized Water (H₂O) | H₂O | 18.02 | 0 | 100 | 1.000 |
| Brine (Saturated NaCl solution) | NaCl(aq) | N/A | N/A | N/A | ~1.2 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 884 | N/A | 2.664 |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile (20 mL).
-
Addition of Electrophile: While stirring at room temperature, add a solution of this compound (1.2 eq) in acetonitrile (10 mL) dropwise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) followed by brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate) to elute the product.
-
Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): 7.8-7.2 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 3.6 (s, 2H, Ar-CH₂-N), 2.4 (t, 4H, N-(CH₂)₂), 1.6 (m, 4H, -(CH₂)₂-), 1.4 (m, 2H, -CH₂-). |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.0 (C=O), 140.0, 134.0, 131.0, 130.0, 129.0, 128.0 (Ar-C), 62.0 (Ar-CH₂-N), 54.0 (N-(CH₂)₂), 52.0 (OCH₃), 26.0 (-(CH₂)₂-), 24.0 (-CH₂-). |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₅H₂₀ClNO₂: 282.12; found: 282.1. |
Process Optimization and Troubleshooting
-
Reaction Time: The reaction time can be reduced by gently heating the mixture (e.g., to 40-50 °C), but this may also increase the formation of side products.
-
Choice of Base: Other non-nucleophilic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, but they are liquids and need to be removed during work-up. Solid K₂CO₃ is often preferred for its ease of removal by filtration.
-
Solvent: Dichloromethane (DCM) or N,N-dimethylformamide (DMF) can also be used as solvents. DMF can accelerate the reaction but is more difficult to remove.
-
Troubleshooting:
-
Low Yield: Ensure the piperidine is not protonated (e.g., by using piperidine hydrochloride without adding a full equivalent of base). Ensure the alkylating agent is not degraded.
-
Side Products: Over-alkylation to form a quaternary ammonium salt is a potential side reaction, especially if the product is more nucleophilic than the starting piperidine. Using a slight excess of piperidine can sometimes mitigate this.
-
Safety Precautions
-
Piperidine: Corrosive, flammable, and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
This compound: Lachrymator and irritant. Handle with care in a fume hood and wear appropriate PPE.
-
Acetonitrile: Flammable and toxic. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Experimental Workflow
Figure 2: Workflow for the N-alkylation of piperidine.
Application Notes: Strategic Synthesis of Orexin Receptor Modulator Scaffolds Utilizing Methyl 2-(bromomethyl)-5-chlorobenzoate
Abstract: This technical guide provides a comprehensive framework for the synthesis of key intermediates for orexin receptor modulators, leveraging the reactivity of Methyl 2-(bromomethyl)-5-chlorobenzoate. Orexin receptor antagonists, particularly dual orexin receptor antagonists (DORAs), have emerged as a significant therapeutic class for treating sleep disorders like insomnia. This document outlines the strategic application of this halogenated aromatic ester as a versatile building block in medicinal chemistry. We will detail a representative synthetic protocol, explain the underlying chemical principles, and provide the necessary scientific context for researchers and drug development professionals.
Introduction: The Orexin System as a Therapeutic Target
The orexin system, comprising neuropeptides orexin-A and orexin-B and their corresponding G protein-coupled receptors, OX1R and OX2R, is a central regulator of the sleep-wake cycle. These neuropeptides are produced by a specific group of neurons in the lateral hypothalamus and project throughout the brain to promote wakefulness. Consequently, antagonizing these receptors is a validated strategy for inducing and maintaining sleep.
Dual Orexin Receptor Antagonists (DORAs) block the signaling of both orexin receptors, offering an alternative mechanism to traditional GABA-ergic hypnotics. This targeted approach may result in a more favorable side-effect profile. The development of DORAs such as Suvorexant, Lemborexant, and Daridorexant, all approved for the treatment of insomnia, underscores the therapeutic importance of this target class. The synthesis of these complex molecules relies on the strategic assembly of molecular fragments, where key building blocks like this compound play a pivotal role.
Orexin Signaling Pathway Overview
The following diagram illustrates the fundamental mechanism of orexin action and its antagonism by DORAs.
Caption: Orexin signaling pathway and the inhibitory action of DORAs.
The Key Building Block: this compound
This compound (CAS No. 917458-76-7) is a highly functionalized aromatic compound invaluable for constructing complex molecular architectures. Its utility is primarily derived from the benzylic bromide, a reactive functional group that makes the molecule an excellent electrophile for nucleophilic substitution reactions.
Chemical Properties:
-
Molecular Formula: C₉H₈BrClO₂
-
Molecular Weight: 279.52 g/mol
-
Reactivity: The C-Br bond at the benzylic position is activated towards SN2 reactions due to the stabilization of the transition state by the adjacent benzene ring. This allows for the efficient formation of C-N, C-O, or C-S bonds.
The synthesis of this building block itself typically involves the free-radical bromination of its precursor, Methyl 5-chloro-2-methylbenzoate, using a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
General Synthetic Strategy: N-Alkylation
The primary application of this compound in the synthesis of orexin modulator cores is as an alkylating agent. Many DORA scaffolds, such as that of Suvorexant, contain a core heterocyclic structure with a secondary amine (e.g., a diazepanone). This amine serves as the nucleophile that attacks the electrophilic benzylic carbon of the bromobenzoate derivative, displacing the bromide and forming a new C-N bond.
This key transformation is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr byproduct, driving the reaction to completion.
Synthetic Workflow Diagram
Caption: General workflow for N-alkylation using the title compound.
Application Protocol: Synthesis of a DORA Intermediate
This section details a representative protocol for the N-alkylation of a diazepanone core, a common structural motif in orexin antagonists. This protocol is a validated, field-proven method for this class of transformation.
Objective: To synthesize Methyl 2-(((5R)-5-methyl-2-oxo-1,4-diazepan-1-yl)methyl)-5-chlorobenzoate.
Materials:
-
(5R)-5-methyl-1,4-diazepan-2-one (Precursor)
-
This compound (Alkylating Agent)
-
Potassium Carbonate (K₂CO₃), anhydrous (Base)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Protocol Steps:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (5R)-5-methyl-1,4-diazepan-2-one (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 10 mL per 1 mmol of the amine precursor). Add anhydrous potassium carbonate (2.0 eq.).
-
Causality Note: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate is a mild, non-nucleophilic base sufficient to scavenge the HBr formed during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.
-
-
Addition of Alkylating Agent: Add this compound (1.1 eq.) to the stirring suspension.
-
Causality Note: A slight excess of the alkylating agent is used to ensure complete consumption of the more valuable amine precursor.
-
-
Reaction Execution: Stir the reaction mixture at room temperature (approx. 25 °C) for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Aqueous Workup (Quenching): Once the reaction is complete, pour the mixture into a separatory funnel containing water (approx. 3-4 times the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF). Combine the organic layers.
-
Causality Note: The product is significantly more soluble in ethyl acetate than in water, while the inorganic salts (KBr, excess K₂CO₃) and DMF are partitioned into the aqueous phase. Repeated extractions ensure maximum recovery of the product.
-
-
Washing: Wash the combined organic layers with water (2x) and then with brine (1x).
-
Causality Note: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and removes the bulk of dissolved water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.
Data Presentation and Characterization
The successful synthesis of the target intermediate should be confirmed using standard analytical techniques.
Table 1: Expected Experimental Data & Characterization Parameters
| Parameter | Expected Outcome / Method | Rationale |
| Yield | 75-90% | This range is typical for efficient SN2 alkylations on similar scaffolds. |
| Appearance | White to off-white solid or viscous oil | Physical state of the purified product. |
| ¹H NMR | (CDCl₃, 400 MHz) | Appearance of a new singlet for the benzylic -CH₂- protons (approx. δ 4.5-5.0 ppm). Disappearance of the N-H proton from the precursor. Presence of aromatic and ester methyl signals. |
| ¹³C NMR | (CDCl₃, 100 MHz) | Appearance of a new signal for the benzylic carbon (approx. δ 50-60 ppm) and confirmation of all other expected carbon signals. |
| Mass Spec (ESI+) | [M+H]⁺ calculated vs. found | Confirms the molecular weight of the product. The isotopic pattern for one Cl and one Br (in starting material) will be replaced by one Cl (in product). |
| Purity (HPLC) | >95% | Assesses the purity of the final compound after chromatography. |
Conclusion
This compound is a potent and versatile electrophilic building block for the synthesis of orexin receptor modulators. The N-alkylation protocol described herein represents a robust and scalable method for coupling this fragment to amine-containing heterocyclic cores. This reaction is fundamental to the construction of more complex DORA candidates, providing a reliable pathway for medicinal chemists to generate novel analogues for structure-activity relationship (SAR) studies. By understanding the reactivity of this key intermediate and applying sound synthetic principles, researchers can efficiently advance their drug discovery programs targeting the orexin system.
Application Note: A Comprehensive Guide to the Synthesis of N-Substituted Isoindolinones via Reaction of Amines with Methyl 2-(bromomethyl)-5-chlorobenzoate
Introduction: Unlocking a Privileged Scaffold
Methyl 2-(bromomethyl)-5-chlorobenzoate is a bifunctional synthetic building block of significant interest to the medicinal and process chemistry communities. Its structure, featuring a highly reactive benzylic bromide and an ester moiety, provides a direct route to a variety of heterocyclic systems. Of particular importance is its reaction with primary and secondary amines, which serves as a robust and efficient method for the synthesis of N-substituted isoindolinones.[1][2]
The isoindolinone core is considered a "privileged scaffold" in drug discovery, appearing in numerous biologically active molecules and approved pharmaceuticals.[3][4] These structures are known to exhibit a wide range of therapeutic activities, including roles as enzyme inhibitors and modulators of protein-protein interactions.[1] This application note provides a detailed experimental protocol for the reaction of amines with this compound, delving into the underlying reaction mechanism, critical safety considerations, and in-depth procedural guidance to ensure reproducible and high-yielding results for researchers in drug development and organic synthesis.
Reaction Mechanism and Strategic Considerations
The overall transformation proceeds through a two-step sequence: an initial nucleophilic substitution followed by a potential intramolecular cyclization. Understanding the causality of each step is crucial for optimizing the reaction conditions.
Step 1: Intermolecular Nucleophilic Substitution (S_N2) The reaction initiates with the amine acting as a nucleophile, attacking the electrophilic carbon of the benzylic bromide.[5] This is a classic S_N2 (bimolecular nucleophilic substitution) reaction. The high reactivity of the benzylic bromide is attributed to the stabilization of the transition state by the adjacent benzene ring. This step forms a new carbon-nitrogen bond and liberates a bromide ion.
Step 2: Intramolecular Cyclization (Amidation) When a primary amine is used, the resulting secondary amine intermediate is perfectly positioned for a subsequent intramolecular nucleophilic acyl substitution. The nitrogen's lone pair attacks the carbonyl carbon of the methyl ester. This cyclization event, often facilitated by heat or a base, results in the formation of the stable five-membered lactam ring of the isoindolinone scaffold, with methanol being eliminated as a byproduct.
A common challenge in amine alkylation is the potential for over-alkylation, where the product amine, being nucleophilic itself, reacts further with the alkyl halide.[6][7] However, in this specific reaction, the subsequent intramolecular cyclization to the stable isoindolinone is typically rapid and favored, minimizing the formation of dimeric or polymeric byproducts, especially when using primary amines.
Diagram: General Reaction Scheme
Caption: General reaction pathway for the synthesis of N-substituted isoindolinones.
Critical Safety & Handling Protocols
Researcher Trustworthiness Pillar: A successful experiment is a safe experiment. Adherence to safety protocols is non-negotiable.
This compound and its precursors are classified as irritants and lachrymators. All manipulations must be performed within a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, splash-proof safety goggles (EN 166 standard), and chemically resistant gloves (e.g., nitrile).[8]
-
Reagent Handling:
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust/fumes and prevent contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[8][9]
-
Amines: Many amines are corrosive, flammable, and toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used.
-
Solvents: Solvents such as DMF and THF have specific hazards. DMF is a reproductive toxin, and THF can form explosive peroxides. Use in a well-ventilated area and handle with care.[10]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[8]
| Hazard Statement | Precautionary Measure | Reference |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [8] |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [8] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [8] |
Detailed Experimental Protocol
This protocol details the synthesis of 2-benzyl-5-chloroisoindolin-1-one as a representative example. The molar equivalents can be adapted for other primary amines.
Materials and Equipment
| Reagents | Equipment |
| This compound (1.0 eq) | Round-bottom flask with stir bar |
| Benzylamine (1.1 - 1.2 eq) | Reflux condenser |
| Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) | Magnetic stirrer with heating plate |
| N,N-Dimethylformamide (DMF), anhydrous | Inert atmosphere setup (Nitrogen or Argon) |
| Ethyl Acetate (EtOAc), reagent grade | Separatory funnel |
| Deionized Water & Brine Solution | Rotary evaporator |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Thin-Layer Chromatography (TLC) plates (silica) |
| Silica Gel for column chromatography | Glassware for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).[1]
-
Expert Insight: Using anhydrous K₂CO₃ is critical. It acts as a base to neutralize the hydrobromic acid (HBr) generated during the S_N2 reaction, preventing the protonation and deactivation of the amine nucleophile.[5] Using at least two equivalents ensures the reaction medium remains basic.
-
-
Solvent and Reagent Addition: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous DMF via syringe to dissolve the solids. Begin stirring to create a suspension. Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitoring Progress (Self-Validation): Monitor the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material (this compound) should be consumed, and a new, typically more polar, product spot should appear.
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.[1]
-
Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate).
-
Expert Insight: The polarity of the eluent system will depend on the specific "R" group of the amine used. Start with a non-polar system and increase polarity gradually for optimal separation.[11]
-
-
Characterization: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent in vacuo to yield the final N-substituted isoindolinone. Confirm the structure and purity using NMR, MS, and IR spectroscopy.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine or alkyl halide (degradation).2. Insufficient base or wet reagents/solvent.3. Reaction temperature is too low for the specific amine. | 1. Use freshly opened or purified reagents.2. Ensure all glassware is oven-dried and use anhydrous solvents and base.3. Gently heat the reaction mixture (e.g., 50-60 °C) and continue monitoring by TLC. |
| Multiple Products on TLC | 1. Over-alkylation of the amine.2. Impurities in the starting material. | 1. While less common for this specific cyclization, try using a larger excess of the primary amine.2. Check the purity of the starting this compound by NMR or TLC before starting.[11] |
| Difficult Purification | 1. Product is co-eluting with impurities.2. Product is streaking on the silica column. | 1. Adjust the eluent system for column chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).2. Add a small amount (0.5-1%) of triethylamine or acetic acid to the eluent system to suppress streaking of basic or acidic compounds, respectively. |
Conclusion
The reaction between amines and this compound is a powerful and reliable method for accessing the medicinally relevant N-substituted isoindolinone scaffold. By understanding the underlying S_N2 and cyclization mechanisms, adhering to strict safety protocols, and employing careful reaction monitoring and purification techniques, researchers can confidently and reproducibly synthesize a diverse library of these valuable compounds. This protocol serves as a robust foundation for further exploration and application in the fields of drug discovery, chemical biology, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoindolinone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of Methyl 2-(bromomethyl)-5-chlorobenzoate in the Synthesis of Bio-relevant Heterocycles
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the demand for efficient and modular synthetic routes to novel heterocyclic compounds is insatiable. Methyl 2-(bromomethyl)-5-chlorobenzoate has emerged as a pivotal building block, offering a strategic entry point to a variety of privileged heterocyclic scaffolds. Its bifunctional nature, featuring a reactive benzylic bromide and an ester moiety on a chlorinated benzene ring, allows for the streamlined construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on the preparation of isoindolinones and phthalazinones – two classes of heterocycles with profound implications in medicinal chemistry.
The isoindolinone core, for instance, is a cornerstone in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. Similarly, phthalazinone derivatives are known to exhibit a wide range of pharmacological activities, including antihypertensive and anticancer properties. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a nuanced understanding of the underlying reaction mechanisms and strategic considerations in the synthesis of these important heterocyclic systems.
Core Synthetic Strategy: Nucleophilic Substitution and Intramolecular Cyclization
The primary synthetic utility of this compound lies in its susceptibility to nucleophilic attack at the benzylic carbon, followed by an intramolecular cyclization event. The bromine atom serves as an excellent leaving group, facilitating the initial SN2 reaction with a suitable nucleophile. The subsequent intramolecular reaction, typically a condensation or amidation, is driven by the proximity of the newly introduced nucleophile to the ester functionality, leading to the formation of the heterocyclic ring. The chloro-substituent on the aromatic ring is generally retained throughout the reaction sequence, providing a handle for further functionalization or influencing the physicochemical properties of the final molecule.
Application I: Synthesis of 6-Chloro-Substituted Isoindolinones
The reaction of this compound with primary amines is a direct and efficient route to 6-chloro-2-substituted-isoindolin-1-ones. This transformation is a cornerstone in the synthesis of a diverse library of isoindolinone derivatives for structure-activity relationship (SAR) studies.
Reaction Mechanism
The reaction proceeds via a two-step sequence:
-
Intermolecular Nucleophilic Substitution: The primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This SN2 reaction results in the displacement of the bromide ion and the formation of a secondary amine intermediate.
-
Intramolecular Cyclization (Amidation): The nitrogen of the newly formed secondary amine attacks the electrophilic carbonyl carbon of the methyl ester. This intramolecular nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate, which then collapses to form the stable five-membered lactam ring of the isoindolinone, with the elimination of methanol.
Caption: General workflow for the synthesis of 6-chloro-isoindolinones.
Experimental Protocol: Synthesis of 6-Chloro-2-(4-methoxyphenyl)isoindolin-1-one
This protocol describes a general procedure for the synthesis of an N-aryl substituted 6-chloroisoindolinone.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyaniline (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxyaniline (1.1 eq) in anhydrous DMF, add triethylamine (1.5 eq). Stir the solution at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-chloro-2-(4-methoxyphenyl)isoindolin-1-one.
| Parameter | Condition |
| Solvent | Anhydrous DMF |
| Base | Triethylamine (Et₃N) |
| Temperature | 90-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 75-90% |
Application II: Synthesis of 7-Chloro-Substituted Phthalazinones
The reaction of this compound with hydrazine derivatives provides a facile route to 7-chloro-2-substituted-phthalazin-1(2H)-ones. Phthalazinones are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities.[1]
Reaction Mechanism
The formation of the phthalazinone ring involves a condensation reaction:
-
Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine derivative attacks the benzylic carbon of this compound in an SN2 fashion, displacing the bromide ion.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the carbonyl carbon of the methyl ester. This intramolecular nucleophilic acyl substitution leads to the formation of a six-membered ring, which upon elimination of methanol, yields the final phthalazinone product.
Caption: General workflow for the synthesis of 7-chloro-phthalazinones.
Experimental Protocol: Synthesis of 7-Chloro-2-phenylphthalazin-1(2H)-one
This protocol outlines a general procedure for the synthesis of an N-aryl substituted 7-chlorophthalazinone.
Materials:
-
This compound (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Ethanol (EtOH)
-
Sodium acetate (NaOAc) (optional, as a mild base)
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol.
-
Add sodium acetate (1.2 eq) to the mixture (this can help to neutralize the HBr formed during the reaction).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired 7-chloro-2-phenylphthalazin-1(2H)-one.
| Parameter | Condition |
| Solvent | Ethanol (EtOH) |
| Base (optional) | Sodium acetate (NaOAc) |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Typical Yield | 70-85% |
Conclusion and Future Perspectives
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its ability to efficiently give rise to medicinally relevant heterocyclic cores like isoindolinones and phthalazinones underscores its importance for researchers in drug discovery and development. The protocols outlined in this guide provide a solid foundation for the synthesis of a wide array of derivatives, enabling extensive exploration of their biological activities. The inherent modularity of these synthetic routes, where the diversity of the final product is dictated by the choice of the primary amine or hydrazine, makes this starting material an invaluable tool for the rapid generation of compound libraries for high-throughput screening. Future applications will undoubtedly see the continued use of this versatile reagent in the quest for novel therapeutics and advanced materials.
References
The Versatile Synthon: Methyl 2-(bromomethyl)-5-chlorobenzoate in Modern Medicinal Chemistry
Introduction: A Building Block of Therapeutic Potential
In the intricate world of drug discovery and development, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile chemical building blocks. Methyl 2-(bromomethyl)-5-chlorobenzoate has emerged as a cornerstone synthon, offering a unique combination of reactive sites that medicinal chemists can exploit to construct complex molecular architectures with diverse biological activities.[1][2] Its utility spans the synthesis of a wide array of pharmacologically active compounds, including potent kinase inhibitors and anti-inflammatory agents.[3][4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound. We will delve into its synthesis, explore its reactivity through detailed protocols for key transformations, and present a case study illustrating its application in the synthesis of a kinase inhibitor intermediate.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 668262-52-0 | [6] |
| Molecular Formula | C₉H₈BrClO₂ | [6] |
| Molecular Weight | 263.52 g/mol | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Safety Precautions: this compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound is typically achieved through the radical bromination of the corresponding methyl-substituted benzoate. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[1][7]
Caption: Synthesis of this compound.
Protocol: Benzylic Bromination
This protocol is adapted from a similar transformation described in the synthesis of lenalidomide.[8]
Materials:
-
Methyl 2-methyl-3-nitrobenzoate (or in this case, Methyl 2-methyl-5-chlorobenzoate)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of methyl 2-methyl-5-chlorobenzoate (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford pure this compound.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a convenient and safe source of bromine for radical reactions. It maintains a low, steady concentration of bromine in the reaction mixture, which minimizes side reactions.
-
AIBN as Radical Initiator: AIBN is a common thermal initiator that decomposes upon heating to generate radicals, which then initiate the chain reaction.
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this reaction and allows for the easy removal of the succinimide byproduct by filtration.
Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The synthetic utility of this compound stems from its two distinct reactive handles: the electrophilic benzylic bromide and the aryl chloride, which can participate in cross-coupling reactions.
The Benzylic Bromide: A Potent Electrophile for Nucleophilic Substitution
The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the straightforward introduction of various side chains and the construction of more complex molecular frameworks.
General Protocol for Nucleophilic Substitution:
-
Dissolve the nucleophile (1.0 eq) and a suitable base (e.g., K₂CO₃, Et₃N, 1.2 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
Perform an aqueous workup by diluting the reaction mixture with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The Aryl Chloride: A Handle for Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituted aromatic ring of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are instrumental in forming C-N and C-C bonds, respectively, which are ubiquitous in pharmaceutical compounds.
A. Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[9][10] This reaction is crucial in medicinal chemistry for introducing amine functionalities into aromatic systems.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adapted from literature for the amination of aryl halides.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the amine (1.2 eq), and cesium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and BINAP (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 8-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired arylamine product.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is the most common and effective catalyst for this transformation.
-
Phosphine Ligand (BINAP): Bulky, electron-rich phosphine ligands like BINAP are crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, particularly the reductive elimination.[9]
-
Base (Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere.
B. Suzuki-Miyaura Coupling: Constructing C-C Bonds
The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an aryl or vinyl halide.[11][12]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of this compound.[11]
Materials:
-
This compound
-
Arylboronic acid or ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent mixture)
-
Reaction vessel suitable for inert atmosphere reactions
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
Janus kinase (JAK) inhibitors are a class of targeted therapies effective in treating various inflammatory and autoimmune diseases.[3] The synthesis of many JAK inhibitors relies on the construction of a core heterocyclic scaffold, which can be achieved using building blocks like this compound.
Caption: Synthesis of a JAK Inhibitor Intermediate.
Protocol: N-Alkylation of a Pyrazole
-
To a solution of 4-bromo-1H-pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in DMF dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-alkylated pyrazole intermediate.
This intermediate now contains the necessary functionalities for subsequent cross-coupling reactions to complete the synthesis of the JAK inhibitor.
Conclusion: An Indispensable Tool for Medicinal Chemists
This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the sequential or orthogonal introduction of diverse chemical functionalities, making it an ideal starting point for the synthesis of complex drug candidates. The robust and well-established protocols for its reactions, including nucleophilic substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling, provide medicinal chemists with a reliable and efficient means to explore chemical space and accelerate the drug discovery process. As the demand for novel therapeutics continues to grow, the importance of such versatile synthons in the medicinal chemist's toolbox cannot be overstated.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR stu… [ouci.dntb.gov.ua]
- 3. nbinno.com [nbinno.com]
- 4. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 14. US9718834B2 - Processes and intermediates for making a JAK inhibitor - Google Patents [patents.google.com]
- 15. CN107759623B - Intermediates of JAK inhibitors and preparation methods thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic Selection of Base and Solvent for Nucleophilic Substitution Reactions with Methyl 2-(bromomethyl)-5-chlorobenzoate
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
Methyl 2-(bromomethyl)-5-chlorobenzoate is a highly valuable chemical intermediate, recognized for its role in the synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical development.[1][2] The synthetic utility of this reagent is dominated by the reactivity of its benzylic bromide functional group.[3][4][5] As a primary benzylic halide, it is an excellent electrophile for a wide range of nucleophilic substitution reactions.
However, the successful execution of these transformations—achieving high yields, minimizing side products, and ensuring reproducibility—is not trivial. It requires a nuanced understanding of the reaction mechanism and, most critically, the strategic selection of the base and solvent system. This guide provides an in-depth analysis of these choices, grounded in mechanistic principles and practical laboratory experience. We will explore the causality behind experimental design, moving beyond simple procedural lists to empower researchers to optimize their synthetic outcomes.
Reactivity Profile of this compound
The reactivity of this compound is centered on the C-Br bond at the benzylic position. This carbon is particularly susceptible to nucleophilic attack for two primary reasons:
-
Good Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the cleavage of the C-Br bond.
-
Benzylic Stabilization: The benzene ring stabilizes both the transition state and any potential carbocation intermediate through resonance, significantly accelerating substitution reactions compared to non-benzylic alkyl halides.[3][6]
Reactions with this substrate can proceed via two distinct nucleophilic substitution pathways:
-
S_N_2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide departs. As a primary benzylic halide, this pathway is generally favored, particularly with strong nucleophiles in polar aprotic solvents.[5]
-
S_N_1 (Substitution Nucleophilic Unimolecular): This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation, which is then captured by the nucleophile. This pathway becomes more competitive with weaker nucleophiles or in polar protic solvents that can stabilize the carbocation intermediate.[7]
It is also crucial to consider the other functional groups present. The methyl ester is susceptible to hydrolysis under strongly basic (saponification) or acidic conditions, a potential side reaction that must be managed.[8]
Pillar 1: The Critical Role of the Base in Reaction Success
In many alkylation reactions, particularly with O-, N-, or S-nucleophiles (e.g., phenols, amines, thiols), the base is not merely an additive but a crucial reactant. Its primary function is to deprotonate the nucleophile, dramatically increasing its nucleophilicity and initiating the reaction. The choice of base dictates reaction rate, yield, and even the profile of side products.
Key Considerations for Base Selection:
-
Strength (pKa): The base must be strong enough to deprotonate the nucleophile effectively. The pKa of the base's conjugate acid should ideally be higher than the pKa of the nucleophile.
-
Nucleophilicity: The base itself should be non-nucleophilic or significantly less nucleophilic than the intended reagent to avoid competing in the alkylation reaction.
-
Solubility: The base and its resulting salt must have appropriate solubility in the chosen solvent to ensure a homogeneous reaction or facilitate product isolation.
-
Steric Hindrance: Sterically hindered bases (e.g., DIPEA) are excellent non-nucleophilic options for scavenging acid byproducts without interfering with the primary reaction.
Table 1: Comparative Analysis of Common Bases for Alkylation Reactions
| Base | Class | Approx. pKaH | Key Characteristics & Field Insights | Potential Issues |
| Potassium Carbonate (K₂CO₃) | Inorganic Salt | 10.3 | The workhorse for O- and N-alkylations. Inexpensive, moderately strong, and easy to handle. Heterogeneous in many solvents, driving reactions to completion as the product salt precipitates. | Limited strength for less acidic nucleophiles. Can be slow; requires elevated temperatures. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic Salt | 10.3 | More soluble than K₂CO₃ in organic solvents, leading to faster reaction rates at lower temperatures (the "cesium effect"). The preferred choice for difficult alkylations. | Significantly more expensive than K₂CO₃. |
| Sodium Hydride (NaH) | Hydride | ~36 | A very strong, non-nucleophilic base. Excellent for deprotonating alcohols and other weak acids. The reaction is irreversible as H₂ gas evolves. | Highly reactive with water and protic solvents; requires strictly anhydrous conditions. Safety hazard. |
| Triethylamine (Et₃N) | Organic Amine | 10.8 | A common organic base used as an acid scavenger. It is sufficiently basic to deprotonate protonated amines. | Can be nucleophilic, leading to the formation of quaternary ammonium salts with reactive electrophiles like benzyl bromides. |
| DIPEA (Hünig's Base) | Organic Amine | 11.0 | A sterically hindered, non-nucleophilic organic base. Excellent for scavenging acids without competing in the substitution. | Can be difficult to remove during work-up due to its high boiling point. |
| DBU | Amidine | 13.5 | A strong, non-nucleophilic organic base that is soluble in most organic solvents. Useful when inorganic bases fail. | Can be too strong, promoting elimination side reactions in susceptible substrates. |
Decision Workflow for Base Selection
The following workflow provides a logical pathway for selecting an appropriate base for your specific application.
Caption: Decision workflow for selecting a suitable base.
Pillar 2: The Decisive Influence of the Solvent System
The solvent does more than just dissolve the reactants; it actively participates in the reaction by influencing the mechanism, rate, and outcome. For reactions involving this compound, the choice of solvent is paramount in steering the reaction towards the desired S_N_2 pathway.
-
Polar Aprotic Solvents: (e.g., DMF, DMSO, Acetonitrile, Acetone). These are the solvents of choice for S_N_2 reactions.[5][9] They possess strong dipoles to dissolve ions but lack acidic protons. They excel at solvating cations (like K⁺ from K₂CO₃) while leaving the nucleophilic anion relatively "naked" and highly reactive. This combination maximizes the rate of S_N_2 attack.
-
Polar Protic Solvents: (e.g., Ethanol, Methanol, Water). These solvents have acidic protons and can form hydrogen bonds. They solvate both cations and anions effectively. By solvating the anion, they create a solvent "cage" around the nucleophile, blunting its reactivity and slowing S_N_2 reactions. However, they are effective at stabilizing the carbocation and leaving group in an S_N_1 reaction, but this often leads to undesired solvolysis products where the solvent itself acts as the nucleophile.
-
Nonpolar Solvents: (e.g., Toluene, Hexane, THF). These solvents are generally poor choices as they do not effectively dissolve the ionic bases or intermediates required for these reactions, leading to extremely slow or no reaction.
Table 2: Properties and Considerations for Common Solvents
| Solvent | Class | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations & Field Insights |
| DMF | Polar Aprotic | 37 | 153 | Excellent solvating power for a wide range of reactants. High boiling point allows for a wide reaction temperature range. Can be difficult to remove completely. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good solvating power and a convenient boiling point for easy removal under vacuum. A preferred alternative to chlorinated solvents.[10] |
| Acetone | Polar Aprotic | 21 | 56 | Useful for reactions at or near room temperature. Its low boiling point makes it easy to remove but limits the accessible temperature range. Often used in O-alkylation of phenols (Finkelstein conditions). |
| DMSO | Polar Aprotic | 47 | 189 | Extremely high solvating power, capable of accelerating very difficult reactions. Very high boiling point makes it very difficult to remove. |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Generally avoided for S_N_2 reactions due to nucleophile deactivation. High risk of forming the ethyl ether side product via solvolysis. |
Solvent Selection Logic for S_N_2 Reactions
This diagram outlines the thought process for selecting an optimal solvent for a typical S_N_2 alkylation.
Caption: Logic diagram for selecting an appropriate solvent.
Application Protocol: Synthesis of Methyl 5-chloro-2-((4-nitrophenoxy)methyl)benzoate
This protocol details a representative O-alkylation, a common application for this substrate, highlighting the practical application of the principles discussed.
Reaction Scheme: (Self-generated image representing the chemical reaction of this compound with 4-nitrophenol)
Materials and Reagents:
-
This compound (1.0 eq)
-
4-Nitrophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.1 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Formation of Nucleophile: Stir the suspension at room temperature for 15-20 minutes. The formation of the yellow phenoxide salt should be visible.
-
Addition of Electrophile: Dissolve this compound (1.0 eq) in a minimal amount of DMF and add it dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.
Rationale for Choices:
-
Base (K₂CO₃): It is sufficiently basic to deprotonate the acidic 4-nitrophenol (pKa ~7.2) but not strong enough to pose a significant risk of hydrolyzing the methyl ester under these conditions.
-
Solvent (DMF): As a polar aprotic solvent, DMF is ideal for this S_N_2 reaction. It solubilizes the potassium phenoxide nucleophile and accelerates the reaction, allowing it to proceed efficiently at a moderate temperature.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Base is not strong enough. 2. Reagents are not soluble. 3. Insufficient temperature. | 1. Switch to a stronger base (e.g., Cs₂CO₃ or NaH). 2. Use a more powerful solvent (e.g., switch from MeCN to DMF). 3. Increase the reaction temperature. |
| Low Yield | 1. Incomplete reaction. 2. Product lost during work-up. 3. Competing side reactions. | 1. Increase reaction time or temperature. 2. Perform more extractions; ensure pH is correct during work-up. 3. Re-evaluate base/solvent choice to disfavor side reactions. |
| Formation of Side Products | 1. Ester hydrolysis (saponification). 2. Base acting as a nucleophile. 3. Solvolysis (solvent as nucleophile). | 1. Use a weaker, non-hydroxide base (e.g., K₂CO₃ instead of NaOH). 2. Use a non-nucleophilic base (e.g., DBU or NaH). 3. Ensure a polar aprotic solvent is used instead of a protic one. |
Conclusion
The synthetic utility of this compound is immense, but its effective use is a testament to the core principles of physical organic chemistry. The interplay between the substrate, nucleophile, base, and solvent is a dynamic system where each component must be chosen with purpose. By favoring S_N_2 conditions through the use of polar aprotic solvents and selecting a base with the appropriate strength and low nucleophilicity, researchers can reliably and efficiently forge new chemical bonds. This guide serves as a foundational tool, enabling scientists to move from protocol replication to informed, rational design in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. Khan Academy [khanacademy.org]
- 8. Buy Methyl 2-Bromo-5-chlorobenzoate | 27007-53-0 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
Application Note & Protocols: Versatile Synthesis of Substituted Benzoic Acids from Methyl 2-(bromomethyl)-5-chlorobenzoate
Abstract
Substituted benzoic acids are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their derivatives are integral to the development of pharmaceuticals ranging from anti-cancer agents to influenza inhibitors.[1][3] This application note provides a detailed guide for the synthesis of a diverse library of substituted benzoic acids utilizing Methyl 2-(bromomethyl)-5-chlorobenzoate as a versatile starting material. We present the core synthetic strategy, which hinges on nucleophilic substitution at the reactive benzylic bromide, followed by ester hydrolysis. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic insights, and critical safety information for leveraging this powerful synthetic intermediate.
Core Synthetic Strategy: A Two-Stage Approach
The synthetic utility of this compound stems from its two distinct functional groups, which can be manipulated sequentially. The primary transformation involves the benzylic bromide (-CH₂Br), which is highly susceptible to nucleophilic substitution. This allows for the introduction of a wide array of chemical moieties. The secondary transformation is the hydrolysis of the methyl ester (-COOCH₃) to the corresponding carboxylic acid (-COOH), typically performed as the final step.
This two-stage process offers a robust and modular approach to creating a library of compounds from a single, advanced intermediate.
Caption: General workflow for the synthesis of substituted benzoic acids.
Mechanistic Insight: The Sₙ2 Reaction
The key carbon-carbon or carbon-heteroatom bond-forming step is a bimolecular nucleophilic substitution (Sₙ2) reaction. The nucleophile attacks the electrophilic benzylic carbon, and in a concerted fashion, the bromide ion is displaced as a leaving group. The benzylic position is particularly activated for Sₙ2 reactions due to the stabilizing influence of the adjacent aromatic ring on the transition state.
Caption: The concerted Sₙ2 mechanism at the benzylic carbon.
Applications: A Platform for Diverse Scaffolds
The true power of this synthetic intermediate lies in its compatibility with a wide range of nucleophiles, enabling access to diverse chemical classes. The following table summarizes several potential transformations.
| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Potential Application / Next Step |
| Carbon | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) | Hydrolysis to form a di-acid; Reduction to an amine. |
| Oxygen | Sodium Phenoxide (NaOPh) | Ether (-CH₂OPh) | Building block for complex molecules with ether linkages. |
| Nitrogen | Sodium Azide (NaN₃) | Azide (-CH₂N₃) | "Click" chemistry reactions; Reduction to a primary amine. |
| Nitrogen | Phthalimide Potassium | Phthalimide | Gabriel synthesis precursor for primary amines. |
| Sulfur | Sodium Thiomethoxide (NaSMe) | Thioether (-CH₂SMe) | Introduction of sulfur for metabolic studies or further oxidation. |
Detailed Experimental Protocols
Safety Precaution: this compound is an irritant and a lachrymator. Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[4]
Protocol 1: Synthesis of Methyl 5-chloro-2-(cyanomethyl)benzoate
This protocol details a representative nucleophilic substitution using a cyanide ion, a reaction valuable for extending the carbon chain.[5]
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Anhydrous Ethanol or Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous ethanol (approx. 15 mL per 1 g of starting material).
-
Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanides are highly toxic. Handle with extreme care and have a quenching solution (e.g., bleach) ready.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol).
-
Maintain reflux for 3-5 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or GC-MS.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent using a rotary evaporator.
-
To the resulting residue, add deionized water and dichloromethane. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Wash the combined organic layers with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product via column chromatography on silica gel if necessary.
Protocol 2: General Saponification to the Final Benzoic Acid
This protocol describes the hydrolysis of the methyl ester intermediate to the final carboxylic acid.
Materials:
-
Substituted Methyl Benzoate Intermediate (from Protocol 1 or similar) (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2-3 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl, 1M or 2M solution)
-
Ethyl Acetate or Dichloromethane (for extraction)
Equipment:
-
Round-bottom flask or beaker
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Büchner funnel and filter paper (if product precipitates)
Procedure:
-
Dissolve the methyl ester intermediate in a mixture of THF/water or MeOH/water (e.g., a 3:1 ratio).
-
Add sodium hydroxide (2-3 eq) and stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for 2-12 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the organic solvent (THF/MeOH) via rotary evaporator if necessary.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify the solution by adding 1M HCl dropwise while stirring. The benzoic acid derivative will typically precipitate as a solid. Continue adding acid until the pH is ~2.[6]
-
If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.[7]
-
If the product remains dissolved or is an oil, extract the aqueous solution with ethyl acetate or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product.
References
Application Notes and Protocols: Methyl 2-(bromomethyl)-5-chlorobenzoate in Materials Science
These application notes serve as a detailed technical guide for researchers, scientists, and professionals in drug development on the utilization of Methyl 2-(bromomethyl)-5-chlorobenzoate in the field of materials science. This document provides in-depth insights into its primary application as a versatile initiator for controlled radical polymerization, enabling the synthesis of advanced functional polymers with tailored architectures and properties.
Introduction: A Multifunctional Building Block for Advanced Materials
This compound is a versatile organic compound whose value in materials science stems from its unique molecular architecture.[1] The presence of a reactive benzylic bromide, a chloro substituent, and a methyl ester group on a benzene ring makes it a highly functional building block for the synthesis of complex polymeric structures. The bromomethyl group, in particular, serves as an excellent initiating site for controlled radical polymerization techniques, offering a gateway to polymers with predictable molecular weights and narrow molecular weight distributions.
Core Application: Initiation of Atom Transfer Radical Polymerization (ATRP)
The most significant application of this compound in materials science is as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful controlled/"living" radical polymerization method that allows for the synthesis of well-defined polymers from a wide range of monomers.
The Causality Behind the Choice: Why this compound is an Effective ATRP Initiator
The efficacy of this compound as an ATRP initiator is rooted in the lability of the carbon-bromine bond in the benzylic position. This bond can be reversibly cleaved by a transition metal complex (typically copper-based) in its lower oxidation state to generate a radical species that initiates polymerization. This process is outlined in the diagram below. The equilibrium between the active (radical) and dormant (halide-capped) species is key to the controlled nature of ATRP, minimizing termination reactions and allowing for uniform chain growth. Benzyl halides are known to be effective initiators for the ATRP of various monomers, including styrenes and (meth)acrylates.[]
Diagram 1: Initiation of ATRP using this compound
Caption: ATRP initiation and propagation using this compound.
Experimental Protocol: Synthesis of Poly(methyl methacrylate) (PMMA) via ATRP
The following is a representative protocol for the synthesis of poly(methyl methacrylate) (PMMA) using this compound as the initiator. This protocol is adapted from established procedures for ATRP of MMA using benzyl bromide-type initiators.[3]
Materials
| Material | Purity | Supplier | Notes |
| This compound | >97% | e.g., Sigma-Aldrich, BLD Pharm | Initiator |
| Methyl methacrylate (MMA) | 99% | e.g., Sigma-Aldrich | Monomer, inhibitor removed prior to use |
| Copper(I) bromide (CuBr) | 99.99% | e.g., Sigma-Aldrich | Catalyst |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 99% | e.g., Sigma-Aldrich | Ligand |
| Anisole | Anhydrous, 99.7% | e.g., Sigma-Aldrich | Solvent |
| Tetrahydrofuran (THF) | HPLC grade | e.g., Fisher Scientific | For analysis |
| Methanol | ACS grade | e.g., VWR | For precipitation |
Equipment
-
Schlenk flask
-
Magnetic stirrer with heating plate
-
Syringes and needles
-
Vacuum/argon manifold
-
Oil bath
Procedure
-
Monomer Preparation: Pass methyl methacrylate (MMA) through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.0717 g, 0.5 mmol).
-
Seal the flask with a rubber septum and cycle between vacuum and argon three times to ensure an inert atmosphere.
-
Add anisole (e.g., 5 mL) and degassed MMA (e.g., 5 mL, 46.7 mmol) to the flask via syringe under an argon atmosphere.
-
Add the ligand, PMDETA (e.g., 0.104 mL, 0.5 mmol), to the flask via syringe. The solution should turn green as the copper complex forms.
-
In a separate vial, prepare a stock solution of the initiator, this compound (e.g., 0.132 g, 0.5 mmol) in anisole (e.g., 1 mL).
-
Immerse the Schlenk flask in a preheated oil bath at 90 °C and stir for 10 minutes to ensure complete dissolution and complex formation.
-
Initiate the polymerization by adding the initiator stock solution to the reaction mixture via syringe.
-
Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: After the desired conversion is reached (e.g., 4-6 hours), cool the reaction to room temperature and expose the mixture to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol.
-
Collect the white polymer by filtration, wash with methanol, and dry under vacuum at 40-50 °C to a constant weight.
Characterization
-
¹H NMR: To determine monomer conversion and confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A well-controlled ATRP should yield a PDI below 1.3.
Applications of the Resulting Functional Polymers
The use of this compound as an initiator imparts the 2-(methoxycarbonyl)-4-chlorobenzyl end-group to the polymer chains. This functionality opens up a wide range of possibilities for post-polymerization modification and the creation of advanced materials.
-
Block Copolymer Synthesis: The terminal bromine atom on the synthesized polymer can be used to initiate the polymerization of a second monomer, leading to the formation of well-defined block copolymers.[4]
-
Surface-Initiated Polymerization: The initiator can be immobilized on a surface to grow polymer brushes, which can be used to modify the surface properties of materials for applications in biocompatible coatings, sensors, and microelectronics.
-
Synthesis of Star Polymers: Multifunctional initiators with similar benzylic bromide structures can be used to synthesize star-shaped polymers with unique rheological and self-assembly properties.
-
Functional Materials: The chloro and ester functionalities on the initiator fragment can be further modified to introduce other chemical groups, such as fluorescent tags, cross-linking agents, or bioactive molecules, leading to the development of smart and functional materials.[5][6]
Conclusion
This compound is a valuable and versatile tool in the arsenal of the materials scientist. Its primary application as an ATRP initiator provides a straightforward and efficient route to well-defined polymers with tailored functionalities. The protocols and insights provided in these application notes are intended to serve as a foundation for the exploration and development of novel polymeric materials with advanced properties and applications.
References
- 1. chemimpex.com [chemimpex.com]
- 3. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Polymers for Biomedical Apps [sigmaaldrich.com]
Application Note: Strategic Use of Protecting Groups in the Synthesis of Derivatives from Methyl 2-(bromomethyl)-5-chlorobenzoate
Abstract
Methyl 2-(bromomethyl)-5-chlorobenzoate is a versatile bifunctional building block crucial for the synthesis of complex molecules in pharmaceutical and materials science research.[1] Its utility stems from two highly reactive and orthogonally positioned functional groups: a methyl ester and a benzylic bromide. This configuration, however, presents a significant synthetic challenge, requiring careful strategic planning to achieve chemoselective transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the reactivity of this substrate. We will explore scenarios where reactions can proceed without protecting groups, detail strategies for protecting the carboxyl group when necessary, and provide robust protocols for selective reactions at each functional site.
Introduction: The Synthetic Challenge
The core challenge in the chemistry of this compound lies in the disparate yet potent reactivity of its two key functional groups.
-
The Benzylic Bromide: This group is an excellent electrophile, highly susceptible to nucleophilic substitution (via SN1 or SN2 mechanisms) by a wide range of nucleophiles.[2][3] This makes it ideal for introducing new carbon, nitrogen, or oxygen-based functionalities.
-
The Methyl Ester: This group is prone to hydrolysis under both basic (saponification) and acidic conditions to yield the corresponding carboxylic acid.[4][5] It can also react with potent nucleophiles.
Executing a transformation at one site without unintended reactions at the other is paramount. For instance, using a strongly basic nucleophile to displace the benzylic bromide can inadvertently saponify the methyl ester. Conversely, the harsh basic conditions required for saponification can lead to the substitution of the bromide with a hydroxyl group.[6] This guide provides the strategic framework and practical protocols to overcome these challenges. The best protecting group is often no protecting group; thus, we first explore direct modification before delving into protection-deprotection sequences.[7]
Strategic Decision Framework
Choosing the correct synthetic route requires a careful analysis of the intended reaction conditions. The following workflow provides a decision-making framework for approaching the synthesis.
Caption: Decision workflow for selecting a synthetic strategy.
Strategy A: Direct Nucleophilic Substitution at the Benzylic Position
This is the most direct approach and should be considered first. It is viable when the nucleophile is not strongly basic and the reaction can be performed under conditions that do not promote ester hydrolysis. Many common and synthetically useful reactions fall into this category.
Causality: The SN2 reaction rate at the benzylic carbon is generally much faster than the rate of nucleophilic attack at the sterically hindered and less electrophilic ester carbonyl, especially at or below room temperature. This kinetic difference can be exploited to achieve high chemoselectivity.
Suitable Nucleophiles:
-
Secondary amines (e.g., morpholine, piperidine)
-
Thiolates
-
Carboxylate salts
-
Cyanide
-
Azide
Protocol 1: Synthesis of Methyl 5-chloro-2-(morpholinomethyl)benzoate
This protocol details the reaction with a moderately basic secondary amine, morpholine, as the nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.64 g, 10.0 mmol, 1.0 eq) in 40 mL of anhydrous acetonitrile.
-
Nucleophile Addition: To the stirring solution, add morpholine (1.74 g, 1.9 mL, 20.0 mmol, 2.0 eq). The second equivalent of the amine acts as a base to neutralize the HBr byproduct, preventing it from catalyzing side reactions.
-
Reaction: Stir the reaction mixture at room temperature (approx. 20-25°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Extraction):
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
To the residue, add 50 mL of ethyl acetate and 50 mL of water. Stir vigorously.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 30 mL of 1M HCl (to remove excess morpholine), 30 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and 30 mL of brine.
-
Causality Note: The acidic wash protonates the excess amine, rendering it water-soluble, while the desired tertiary amine product remains in the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product, Methyl 5-chloro-2-(morpholinomethyl)benzoate.
Strategy B: Protection of the Carboxyl Group
When a planned reaction at the benzylic position requires conditions incompatible with the methyl ester (e.g., use of Grignard reagents, strong non-nucleophilic bases like LDA, or high temperatures with strong bases), the ester must be converted to a more robust protecting group. This typically involves a two-step process: (1) Saponification of the methyl ester to the carboxylic acid, and (2) Protection of the resulting acid.
An orthogonal protecting group strategy is essential, meaning the protecting group can be removed under conditions that do not affect other parts of the molecule.[8][9]
Comparison of Carboxylic Acid Protecting Groups
| Protecting Group | Introduction Method | Stability | Deprotection Method | Orthogonality Considerations |
| Methyl Ester (Starting) | Esterification | Moderate acid, mild base | Strong Acid/Base (hydrolysis)[5][10] | Limited; sensitive to many nucleophiles and bases. |
| tert-Butyl (t-Bu) Ester | Acid-cat. addition of isobutylene | Base, Hydrogenolysis, mild acid | Strong Acid (e.g., TFA, HCl)[4][11] | Excellent. Stable to basic/nucleophilic conditions used for benzylic substitution. |
| Benzyl (Bn) Ester | Benzyl bromide & base | Acid, Base | Hydrogenolysis (H₂, Pd/C)[4][11] | Excellent. Stable to most non-reductive conditions. Avoid if subsequent steps use hydrogenation. |
| Silyl Ester (e.g., TBDMS) | Silyl chloride & base | Non-aqueous conditions | Fluoride source (TBAF), mild acid/base[4] | Good, but can be labile during aqueous workups or chromatography. |
Protocol 2: Protection as a tert-Butyl Ester and Subsequent Deprotection
This protocol outlines the protection of the carboxylic acid (obtained from saponification) as a t-butyl ester, a group stable to the basic conditions often required for modifying the benzylic bromide.
Caption: Reaction pathway for a protect-react-deprotect strategy.
Step-by-Step Methodology:
Part 1: Protection
-
Starting Material: Begin with 2-(bromomethyl)-5-chlorobenzoic acid (prepared via saponification as per Protocol 3). Suspend the acid (2.49 g, 10.0 mmol) in 50 mL of dichloromethane (DCM) in a pressure-rated vessel.
-
Catalyst: Cool the suspension to -78°C (dry ice/acetone bath) and carefully add 0.1 mL of concentrated sulfuric acid.
-
Reagent Addition: Condense isobutylene gas (approx. 10 mL) into the reaction vessel. Seal the vessel securely.
-
Reaction: Allow the vessel to warm to room temperature and stir for 24 hours behind a blast shield.
-
Work-up: Cool the vessel back to 0°C before carefully venting. Pour the reaction mixture into 50 mL of saturated NaHCO₃ solution. Extract with DCM (2 x 40 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography to yield tert-Butyl 2-(bromomethyl)-5-chlorobenzoate.
Part 2: Deprotection (Post-Benzylic Modification)
-
Reaction Setup: Dissolve the t-butyl protected substrate (1.0 eq) in DCM (approx. 0.1 M concentration).
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC indicates complete conversion.
-
Isolation: Concentrate the mixture under reduced pressure to remove the DCM and excess TFA. The resulting carboxylic acid can be purified by crystallization or chromatography.
Strategy C: Controlled Saponification of the Methyl Ester
When the desired product is the carboxylic acid itself, the primary challenge is to hydrolyze the ester without significant substitution of the highly reactive benzylic bromide by the hydroxide nucleophile.
Causality: The key is to use conditions that favor the saponification pathway kinetically. While both reactions are base-mediated, saponification is often accelerated more significantly by temperature than the SN2 substitution. However, prolonged exposure at high temperatures will favor the substitution product. Milder bases or conditions that enhance the nucleophilicity of water at lower temperatures are preferred. Lithium hydroxide is often a base of choice for complex substrates.[5]
Protocol 3: Synthesis of 2-(bromomethyl)-5-chlorobenzoic Acid
This protocol uses lithium hydroxide under controlled conditions to favor ester hydrolysis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (2.64 g, 10.0 mmol, 1.0 eq) in a mixture of 30 mL of tetrahydrofuran (THF) and 10 mL of water.
-
Base Addition: Cool the solution to 0°C in an ice bath. Add a solution of lithium hydroxide monohydrate (LiOH·H₂O) (0.50 g, 12.0 mmol, 1.2 eq) in 10 mL of water dropwise over 15 minutes.
-
Reaction: Stir the mixture at 0°C for 2-4 hours, monitoring carefully by TLC. Allow the reaction to slowly warm to room temperature if conversion is sluggish. Crucial Note: Avoid heating the reaction to minimize the formation of the 2-(hydroxymethyl)-5-chlorobenzoic acid byproduct.
-
Work-up (Quenching & Acidification):
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the remaining aqueous solution with 20 mL of water and cool to 0°C.
-
Slowly acidify the solution to pH ~2 by adding 1M HCl. A white precipitate of the carboxylic acid product should form.[12]
-
-
Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold deionized water (2 x 15 mL) to remove inorganic salts. Dry the product under vacuum to a constant weight.
Conclusion
The successful synthesis of derivatives from this compound is not dependent on a single method, but rather on a strategic assessment of the desired transformation. By understanding the relative reactivities of the benzylic bromide and the methyl ester, researchers can select the most efficient pathway. For many reactions involving mild, non-basic nucleophiles, direct substitution is the preferred, most atom-economical route. For transformations requiring harsh conditions, an orthogonal protection strategy, typically involving a t-butyl or benzyl ester, provides a reliable, albeit longer, path to the desired product. Finally, for the synthesis of the parent carboxylic acid, controlled saponification conditions are critical to maximizing yield and minimizing side-product formation. The protocols and strategies outlined in this note serve as a foundational guide for unlocking the full synthetic potential of this valuable building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. Methyl Esters [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Alkylation with Methyl 2-(bromomethyl)-5-chlorobenzoate
A Guide to Preventing Over-alkylation in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address a common challenge in organic synthesis: controlling selectivity and preventing over-alkylation when using the reactive alkylating agent, Methyl 2-(bromomethyl)-5-chlorobenzoate.[1][2] This document is designed to move beyond simple step-by-step instructions, offering explanations of the underlying chemical principles to empower you to optimize your specific reaction.
Understanding the Problem: The "Runaway" Reaction
Q1: What is over-alkylation and why is it a common issue with reagents like this compound?
Over-alkylation is a consecutive reaction where the desired mono-alkylated product reacts further with the alkylating agent to form a di-alkylated byproduct.[3] This is particularly problematic when alkylating primary amines or other nucleophiles where the product of the first alkylation is more nucleophilic than the starting material.[4][5]
This compound is a benzylic bromide. The bromine atom is a good leaving group, and the resulting benzylic carbocation (in an SN1-type process) or the transition state (in an SN2-type process) is stabilized by the adjacent benzene ring, making it a highly reactive electrophile.[6]
The core issue, especially in N-alkylation of primary amines (R-NH₂), is that the resulting secondary amine (R-NH-R') is often more electron-rich and thus a stronger nucleophile than the starting primary amine.[5] This increased reactivity makes it more likely to compete with the remaining starting material for the alkylating agent, leading to the formation of an undesired tertiary amine.
Reaction Pathway: The Over-alkylation Problem
Caption: General reaction scheme illustrating the desired mono-alkylation followed by the undesired over-alkylation.
Prevention and Control Strategies
Effectively preventing over-alkylation requires careful control over several reaction parameters. The goal is to favor the kinetics of the first alkylation while suppressing the second.
Q2: How can I use stoichiometry and addition mode to control the reaction?
Controlling the concentration of the highly reactive alkylating agent is paramount.
-
Stoichiometry: Instead of a 1:1 ratio, using a slight excess of the nucleophile (e.g., 1.1 to 1.5 equivalents of the amine) can be beneficial. However, this can make purification challenging if the starting material and product have similar properties. The most common strategy is to use the nucleophile as the limiting reagent and carefully control the addition of the alkylating agent.
-
Slow Addition: Adding the this compound solution dropwise over an extended period using a syringe pump is a highly effective technique.[3] This method maintains a very low instantaneous concentration of the alkylating agent, ensuring it is more likely to react with the more abundant starting nucleophile rather than the newly formed, and less concentrated, mono-alkylated product.
Q3: Which base should I choose and why does it matter?
The choice of base is critical. A strong base can fully deprotonate the nucleophile (and the mono-alkylated product), dramatically increasing nucleophilicity and accelerating the reaction, often uncontrollably.[7] A milder base is generally preferred to maintain a controlled equilibrium.[8]
| Base Type | Examples | Suitability for Preventing Over-alkylation | Rationale |
| Strong Bases | NaH, LDA, t-BuOK | Poor | These bases can cause rapid, complete deprotonation, leading to a highly reactive nucleophile that is difficult to control.[7] This often results in a mixture of products. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Excellent | These are solid bases with limited solubility. They are strong enough to facilitate the reaction but mild enough to prevent complete deprotonation of the product, thus reducing its reactivity towards a second alkylation.[9][10] |
| Bicarbonates | NaHCO₃, KHCO₃ | Good | Even milder than carbonates, these are useful for highly sensitive substrates where even K₂CO₃ might be too strong. Reaction rates will be slower. |
| Tertiary Amines | Et₃N, DIPEA | Fair to Good | These act as soluble organic bases and acid scavengers. They are generally non-nucleophilic but can sometimes lead to purification challenges. |
Recommendation: Start with potassium carbonate (K₂CO₃) as it provides a good balance of reactivity and control for many substrates.[3]
Q4: How do solvent and temperature affect selectivity?
Solvent choice influences reaction rates and selectivity by solvating reactants, transition states, and intermediates.[11][12][13]
-
Solvents: Polar aprotic solvents like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) are commonly used for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively "bare" and reactive.[9][12] Tetrahydrofuran (THF) is a less polar option that can slow the reaction down, potentially improving selectivity.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or even -20 °C) is a powerful tool to increase selectivity.[4] The undesired second alkylation step may have a slightly higher activation energy, and reducing the thermal energy of the system will disproportionately slow this competing reaction.
Recommendation: Begin with Acetonitrile (ACN) at 0 °C to room temperature. If over-alkylation is still an issue, consider switching to THF or lowering the temperature further.
Troubleshooting and Reaction Monitoring
Q5: How can I monitor the reaction to detect over-alkylation as it happens?
Real-time reaction monitoring is essential for determining the optimal reaction time and preventing the accumulation of byproducts. Thin-Layer Chromatography (TLC) is the most common and effective method for this.[14][15][16][17][18]
Step-by-Step Protocol: Reaction Monitoring by TLC
-
Prepare Your TLC Plate: Draw a starting line in pencil about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[16]
-
Spot the Plate:
-
SM Lane: Spot a diluted solution of your starting nucleophile (e.g., the amine).
-
CO Lane: First, spot the starting material. Then, carefully spot the reaction mixture directly on top of it.[15][16] This lane is crucial to confirm if the starting material spot is truly gone or just has a slightly different retention factor (Rf) in the complex reaction mixture.
-
RXN Lane: Spot a small aliquot of your reaction mixture.
-
-
Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent (e.g., a mixture of ethyl acetate and hexanes). Let the solvent front run up the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots, typically under a UV lamp.
-
At t=0: You should see a spot for the starting material in the SM, CO, and RXN lanes.
-
As the reaction proceeds: A new, typically less polar spot (higher Rf) for the mono-alkylated product will appear in the RXN and CO lanes. The starting material spot in the RXN lane will begin to fade.
-
Detecting Over-alkylation: A third spot, often very non-polar (highest Rf), will appear. This is likely your over-alkylated product.
-
-
Quench the Reaction: The ideal time to stop the reaction is when the starting material spot is nearly gone, but the over-alkylation spot is still minimal.
Q6: I've already run my reaction and have a mixture of mono- and di-alkylated products. What can I do?
If over-alkylation has already occurred, the focus shifts to purification. The significant difference in polarity between a secondary amine (mono-alkylated) and a tertiary amine (di-alkylated) can often be exploited.
-
Column Chromatography: This is the most reliable method. The less polar di-alkylated product will typically elute first from a silica gel column, followed by the more polar mono-alkylated product.
-
Acid-Base Extraction: If your nucleophile was an amine, this technique can be effective.[19] The mono-alkylated product (a secondary amine) can be protonated and extracted into an acidic aqueous layer, while the non-basic di-alkylated product may remain in the organic layer. This is highly substrate-dependent.
-
Crystallization: If the desired mono-alkylated product is a solid, careful crystallization from an appropriate solvent system can sometimes leave the di-alkylated byproduct behind in the mother liquor.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting and optimizing reaction conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 668262-52-0|this compound|BLD Pharm [bldpharm.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of relative percentage of acid and base sites on the side-chain alkylation of toluene with methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. How To [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. study.com [study.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate
Welcome to the technical support center for the synthesis of Methyl 2-(bromomethyl)-5-chlorobenzoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and seek to troubleshoot and optimize its synthesis. We will delve into the common side products encountered, the mechanisms of their formation, and provide field-proven strategies to mitigate their presence, ensuring high purity and yield.
Overview of the Primary Synthesis Route
The most prevalent method for synthesizing this compound is the free-radical bromination of its precursor, Methyl 2-methyl-5-chlorobenzoate. This transformation is a classic example of the Wohl-Ziegler reaction, which selectively brominates benzylic C-H bonds.[1][2] The reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in an inert solvent like carbon tetrachloride (CCl₄) or 1,2-dichloroethane.[2][3]
While seemingly straightforward, this radical chain reaction is prone to several competing pathways that lead to a range of impurities. Precise control over reaction parameters is paramount to achieving the desired product selectivity.
Core Reaction and Key Side Product Pathways
The diagram below illustrates the intended reaction pathway leading to the desired product and the primary diversion points that result in common impurities.
Caption: Primary reaction and side product pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should expect, and why does it form?
A1: The most prevalent impurity is typically Methyl 2-(dibromomethyl)-5-chlorobenzoate . This is a product of over-bromination.[4] The desired monobrominated product itself contains a benzylic hydrogen which, although less reactive than the methyl group's hydrogens, can still be abstracted by a bromine radical. This forms a new radical intermediate that subsequently reacts with another bromine radical to yield the dibrominated species. This issue is often described as a "feeding frenzy" where the bromide radicals react too aggressively.[4]
Q2: I'm observing significant amounts of the dibrominated product. How can I minimize it?
A2: Controlling the stoichiometry and concentration of the brominating agent is key.
-
Stoichiometry: Use a slight excess, but not a large one, of NBS. A molar ratio of 1.05 to 1.1 equivalents of NBS to the starting material is a good starting point.[3]
-
Controlled Addition: Instead of adding all the NBS at once, add it portion-wise or as a slow continuous feed. This maintains a low steady-state concentration of the brominating species (Br₂ and Br•), favoring the more reactive starting material over the product.[2][5]
-
Vigorous Stirring: Ensure the reaction mixture is well-agitated to avoid localized high concentrations of NBS, which can accelerate the second bromination.
Q3: My analysis shows bromination on the aromatic ring. What causes this non-radical pathway?
A3: Ring bromination is an electrophilic aromatic substitution, not a free-radical reaction. It occurs when molecular bromine (Br₂) is present, especially in the presence of Lewis acid catalysts.[6] This can happen under Wohl-Ziegler conditions due to two main reasons:
-
HBr Accumulation: The reaction produces hydrogen bromide (HBr) as a byproduct. HBr can react with NBS to generate a low concentration of Br₂.[4] This is a necessary step in the accepted Goldfinger mechanism, but if Br₂ concentration becomes too high, it can lead to electrophilic attack on the electron-rich aromatic ring.
-
Lewis Acid Contamination: Trace amounts of acidic or metallic impurities can catalyze the electrophilic bromination of the ring.
To prevent this, ensure all glassware is scrupulously clean and dry, and use high-purity reagents. In some cases, adding a non-basic HBr scavenger like succinimide can be beneficial.
Q4: My reaction is incomplete, leaving a large amount of starting material. What are the likely causes?
A4: A sluggish or incomplete reaction usually points to an issue with radical initiation or propagation.
-
Initiator Quality: Radical initiators like AIBN and BPO have finite shelf lives and can decompose over time. Use a fresh, properly stored batch of initiator.
-
Insufficient Initiation Energy: Ensure the reaction is maintained at the proper temperature for the chosen initiator (typically reflux for CCl₄ with AIBN or BPO). If using photochemical initiation, ensure your light source has the correct wavelength and intensity.[7]
-
Radical Quenchers: Contaminants in the starting material or solvent can act as radical inhibitors, terminating the chain reaction prematurely. Ensure your reagents and solvent are of appropriate purity.
Q5: I've identified a high-molecular-weight impurity consistent with a dimer. How does this form?
A5: This is likely a dimer formed by the coupling of two benzylic radical intermediates (e.g., 1,2-bis(2-methoxycarbonyl-4-chlorophenyl)ethane).[8] This termination step becomes more significant when the concentration of the radical intermediate is high relative to the bromine source. This can be mitigated by strategies that maintain a low radical concentration, such as slower initiation (lower temperature or lower initiator concentration) and ensuring an adequate supply of the bromine radical for propagation.
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues during the synthesis.
| Observed Problem (Symptom) | Potential Cause(s) | Recommended Corrective Action(s) |
| High levels of dibrominated impurity (>10%) | 1. Excess NBS used.2. High local concentration of NBS.3. Reaction run for too long. | 1. Reduce NBS to 1.05-1.1 equivalents.2. Add NBS in portions over time.3. Monitor reaction by TLC/GC/LC and quench promptly upon consumption of starting material. |
| Presence of ring-brominated isomers | 1. Accumulation of HBr/Br₂.2. Contamination with Lewis acids (e.g., metal salts).3. Use of a protic solvent. | 1. Ensure an inert atmosphere (N₂ or Ar).2. Use high-purity reagents and acid-washed glassware.3. Use a non-polar, aprotic solvent like CCl₄, cyclohexane, or 1,2-dichloroethane.[1][2] |
| Incomplete conversion of starting material | 1. Inactive radical initiator.2. Insufficient reaction temperature/light.3. Presence of radical inhibitors. | 1. Use a fresh bottle of AIBN or BPO.2. Verify reflux temperature or lamp output.3. Purify starting material and solvent if contamination is suspected. |
| Formation of dark, tarry substances | 1. Overheating.2. Competing polymerization or decomposition pathways. | 1. Maintain steady reflux; avoid aggressive heating.2. Ensure reaction is run under an inert atmosphere to prevent oxidative side reactions. |
Methodology & Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from established procedures and incorporates best practices to minimize side product formation.[3]
-
Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Methyl 2-methyl-5-chlorobenzoate (1.0 eq).
-
Reagent Addition: Add anhydrous 1,2-dichloroethane (approx. 10-15 mL per gram of starting material). Begin stirring and purge the system with nitrogen.
-
Initiation: Add N-Bromosuccinimide (NBS, 1.1 eq) and Azobisisobutyronitrile (AIBN, 0.02-0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 83°C) under a nitrogen atmosphere. The reaction can be monitored by TLC or GC. Note: The reaction is often complete within 2-4 hours. The solid succinimide byproduct will float to the surface.[2]
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any residual HBr.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a heptane/dichloromethane gradient to yield the pure product.[3]
Protocol 2: Analytical Method for Impurity Profiling by GC-MS
This method is crucial for identifying and quantifying the side products discussed.
-
Instrument: Gas Chromatograph with Mass Spectrometric detector (GC-MS).
-
Column: SPB-1 or similar non-polar capillary column (30 m x 0.25 mm ID, 1.0 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
Injector: 250°C, Split mode (e.g., 50:1).
-
MS Detector: Electron Impact (EI) ionization, scanning in a mass range of 40-450 amu.
-
Expected Elution Order: Starting Material < Desired Product < Dibrominated Product < Dimer.
Troubleshooting Workflow
If an experiment yields unsatisfactory results, the following logical flow can help diagnose the issue.
References
- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
Technical Support Center: Purification of Products from Reactions with Methyl 2-(bromomethyl)-5-chlorobenzoate
Welcome to the technical support center for challenges related to the purification of reaction products derived from Methyl 2-(bromomethyl)-5-chlorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Understanding the Reactant: this compound
This compound is a valuable building block in organic synthesis, often used as an electrophile to introduce the 5-chloro-2-(methoxycarbonyl)benzyl group.[1] Its primary reactive site is the benzylic bromide, which is susceptible to nucleophilic substitution (SN2) reactions. However, like many benzylic bromides, it is a lachrymator and requires careful handling in a well-ventilated fume hood.[2]
Understanding the potential side reactions and inherent instability of this reagent is the first step in troubleshooting purification.
Potential Side Reactions & Impurity Profile
| Impurity Type | Origin | Common Cause |
| Unreacted Starting Material | This compound | Incomplete reaction, insufficient nucleophile, or low reaction temperature. |
| Hydrolysis Product | Methyl 2-(hydroxymethyl)-5-chlorobenzoate | Reaction with trace water in solvents or reagents. |
| Dimerization/Oligomerization | Self-reaction of the starting material or product | Often occurs under basic conditions or prolonged heating. |
| Elimination Products | Formation of an alkene | Can be promoted by sterically hindered, non-nucleophilic bases. |
| Isomeric Byproducts | Impurities from the synthesis of the starting material | The synthesis of benzylic bromides can sometimes lead to isomeric impurities.[3][4] |
A typical reaction workflow and the points at which impurities can arise are illustrated below.
Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the purification of products from reactions involving this compound.
Q1: My TLC plate shows a spot with a similar Rf to my starting material, which I suspect is unreacted this compound. How can I remove it?
A1: Unreacted benzylic bromides are a frequent issue. Due to their reactivity, several strategies can be employed for their removal.
-
Scavenging: The most effective method is often to "scavenge" the excess electrophile by converting it into a more polar, easily separable compound. After your main reaction is complete, you can add a nucleophilic amine like triethylamine.[5] The resulting quaternary ammonium salt is highly polar and can be easily removed with an aqueous wash.[5]
-
Chromatography: this compound is relatively nonpolar. If your product is significantly more polar, flash column chromatography is an excellent option. A typical eluent system to start with is a gradient of ethyl acetate in hexanes. The starting material will elute early in the nonpolar fractions.
-
Trituration/Recrystallization: If your desired product is a solid, trituration with a solvent in which the starting material is soluble but your product is not (e.g., cold hexanes or diethyl ether) can be effective. Recrystallization can also effectively separate the product from the less crystalline starting material.[6]
Q2: I have a persistent impurity that I believe is the hydrolysis product, Methyl 2-(hydroxymethyl)-5-chlorobenzoate. How do I get rid of it?
A2: The hydrolysis product is more polar than both the starting material and many desired alkylated products.
-
Column Chromatography: This is the most reliable method. The hydroxyl group makes this impurity significantly more polar. When running a column, this impurity will elute much later than your desired product. You can often elute your product with a lower polarity solvent system, then flush the column with a high-polarity solvent (e.g., 50-100% ethyl acetate in hexanes) to remove the hydrolysis byproduct.
-
Aqueous Wash: If the reaction is worked up under basic conditions (e.g., washing with NaHCO₃ or Na₂CO₃ solution), the hydroxyl group can be deprotonated to form a phenoxide-like species, which may increase its solubility in the aqueous layer, aiding its removal from the organic phase.[7]
Q3: My crude NMR is complex, suggesting dimerization or other side products. What is the best general purification strategy?
A3: A complex crude mixture necessitates a robust purification technique.
-
Flash Column Chromatography: This is the gold standard for separating complex mixtures. It's crucial to first develop a good separation on an analytical TLC plate. Test a range of solvent systems (e.g., varying ratios of hexanes/ethyl acetate, or dichloromethane/methanol for more polar compounds).[5] A gradient elution on your column, starting with low polarity and gradually increasing, will likely be necessary to resolve all components.
-
Preparative HPLC: For very difficult separations of high-value materials, preparative reverse-phase HPLC can be used. This is particularly useful if the byproducts have very similar polarities to the desired product.
Q4: My product seems to be degrading on the silica gel column. What can I do?
A4: Some compounds are sensitive to the acidic nature of standard silica gel.
-
Neutralize the Silica: You can prepare a slurry of silica gel in your starting eluent and add a small amount of a volatile base, like triethylamine (~0.1-1% by volume), to neutralize the acidic sites before packing the column.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds. Alternatively, reverse-phase chromatography (e.g., C18 silica) uses polar solvents and separates based on hydrophobicity, avoiding the issues associated with acidic silica.
Standardized Purification Protocols
Here are step-by-step guides for the most common purification techniques.
Protocol 1: Flash Column Chromatography
This protocol is a general guideline for separating a moderately polar product from nonpolar impurities like unreacted starting material.
-
Prepare the Crude Sample: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Add a small amount of silica gel to this solution to create a slurry.
-
Concentrate to a Powder: Gently remove the solvent in vacuo until you have a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading the sample as a liquid.
-
Pack the Column: Pack a glass column with silica gel using a wet slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Load the Sample: Carefully add the dry-loaded sample to the top of the packed column.
-
Elute: Begin running the column with your starting eluent. Collect fractions and monitor them by TLC.
-
Increase Polarity (Gradient): Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to elute your product.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This method is ideal if your desired product is a solid and is significantly less soluble in a particular solvent system at room temperature than at elevated temperatures.[8][9]
-
Choose a Solvent System: The ideal solvent will dissolve your crude product when hot but not when cold.[9] Common choices for aromatic esters include ethanol, isopropanol, ethyl acetate/hexanes, or toluene.[8]
-
Dissolve the Crude Product: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture (e.g., on a hot plate) and continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[10]
-
Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of your pure product.[8]
-
Cool in an Ice Bath: Once crystals have formed at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry: Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q: How should I store this compound? A: It should be stored in a cool, dry place, typically refrigerated (0-8 °C), under an inert atmosphere (like argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[1]
Q: The starting material is a light yellow solid. Is this normal? A: Yes, this compound is typically a light yellow solid.[1] Significant darkening could indicate decomposition, and the purity should be checked by NMR or another analytical technique before use.
Q: Can I use a base like NaOH for an aqueous wash if my product has an ester group? A: It is generally not recommended to use strong bases like NaOH or KOH for washing if your product contains a methyl ester, as this can cause saponification (hydrolysis of the ester to a carboxylic acid). A milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is much safer for this purpose.[7][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Column chromatography conditions for purifying derivatives of Methyl 2-(bromomethyl)-5-chlorobenzoate
Welcome to the technical support guide for the column chromatography purification of Methyl 2-(bromomethyl)-5-chlorobenzoate and its derivatives. As a key intermediate in pharmaceutical development and organic synthesis, achieving high purity is critical for downstream applications[1]. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges associated with purifying these reactive benzylic bromide compounds.
Our approach moves beyond simple step-by-step instructions. We will delve into the causality behind experimental choices, empowering you to troubleshoot effectively and adapt protocols to your specific derivative.
Core Principles: Setting the Stage for Success
Understanding the fundamental interactions between your molecule, the stationary phase, and the mobile phase is the key to developing a robust purification method.
1. The Stationary Phase: Why Silica Gel is the Standard (and Its Caveats)
For the separation of moderately polar organic compounds like halogenated benzoate derivatives, silica gel is the most common and cost-effective stationary phase[2]. Its surface is rich in silanol groups (Si-OH), making it highly polar and slightly acidic.
-
Mechanism of Separation: In this "normal-phase" chromatography setup, compounds are separated based on their polarity. More polar molecules interact more strongly with the polar silica gel and elute later, while non-polar compounds travel through the column more quickly[3].
-
The Benzylic Bromide Challenge: The primary challenge with this class of compounds is their potential instability. Benzylic bromides are susceptible to decomposition, which can be catalyzed by the acidic nature of standard silica gel[4][5]. This can lead to the formation of benzyl alcohol impurities and a significant loss of yield. Awareness of this potential issue is the first step in mitigating it.
2. The Mobile Phase: Your Primary Tool for Selectivity
The choice of solvent (the mobile phase) is the most powerful variable you can adjust to achieve separation[2]. The goal is to find a solvent system that moves your target compound off the baseline while leaving impurities either far behind or washing them through quickly.
-
Common Solvent Systems: Flash chromatography typically uses a binary mixture of a non-polar and a more polar solvent[6][7]. For compounds like this compound derivatives, the following systems are excellent starting points:
-
Hexane/Ethyl Acetate: This is the workhorse for a vast range of compounds of "normal" polarity. It offers a good balance of resolving power and ease of removal[8].
-
Heptane/Dichloromethane: A specific system reported for the purification of the parent compound, offering different selectivity compared to ethyl acetate systems[9].
-
Toluene-based Systems: If you encounter issues with co-eluting aromatic impurities, it may be due to π-π stacking interactions. Introducing an aromatic solvent like toluene into your mobile phase (e.g., Toluene/Acetone) can disrupt these interactions and improve separation[10].
-
3. The Crucial Role of Thin-Layer Chromatography (TLC)
Before any preparative column is run, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC)[11]. TLC is your roadmap; it allows you to quickly screen different solvent systems and visualize the separation between your product and any impurities.
The key metric from TLC is the Retention Factor (Rf) , which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front[12][13].
Rf = (Distance traveled by solute) / (Distance traveled by solvent front)
For optimal separation on a flash column, the target compound should have an Rf value between 0.1 and 0.4 [11]. This ensures the compound interacts with the stationary phase sufficiently to be separated from impurities without requiring excessively large volumes of solvent for elution.
Experimental Workflow: From TLC to Purified Product
This diagram outlines the logical workflow for developing your purification method.
Caption: Workflow for Column Chromatography Method Development.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My product is not eluting from the column, even with high solvent polarity.
Possible Cause: Your compound may be irreversibly binding to the silica gel, or it has degraded entirely. Carboxylic acid impurities, if present, can bind very strongly to silica[5]. While less common for these derivatives, highly polar functionalities introduced in your synthesis could also cause this.
Solutions:
-
Methanol Purge: After your standard elution, try flushing the column with a small percentage of methanol (e.g., 5-10%) in dichloromethane. Methanol is a very polar solvent and will strip most compounds from the silica gel[6]. This can help you determine if your compound was simply retained or if it has decomposed.
-
Check for Degradation: If the methanol purge yields nothing or a complex mixture of new spots on TLC, on-column decomposition is likely. Benzylic bromides are reactive and can degrade on acidic silica[4].
-
Use Deactivated Silica: Consider deactivating the silica gel before use. This is done by slurrying the silica with your starting eluent containing a small amount of a passivating agent like triethylamine (~0.1-1%) and then packing the column as usual. This neutralizes the acidic sites on the silica surface, reducing the chance of degradation[3]. Caution: Ensure triethylamine is compatible with your derivative's structure.
Q2: I'm seeing poor separation between my product and a key impurity.
Possible Cause: The chosen solvent system may not have sufficient selectivity for your compounds. Selectivity is the ability of the system to distinguish between two different compounds[2]. If both compounds have very similar polarities, they will co-elute.
Solutions:
-
Change Solvent Selectivity: The most effective solution is often to change the nature of the polar solvent. If you are using Hexane/Ethyl Acetate, try switching to a Hexane/Dichloromethane or Hexane/Diethyl Ether system. These solvents have different interactions (e.g., dipole-dipole vs. hydrogen bonding acceptance) and can often resolve compounds that co-elute in another system[8].
-
Address π-π Stacking: Since these are aromatic compounds, you might be observing co-elution due to similar π-π interactions with the silica surface or with each other. As mentioned, incorporating toluene or another aromatic solvent into the mobile phase can alter these interactions and improve separation[10].
-
Try a Different Stationary Phase: If changing the mobile phase fails, the issue may require a different stationary phase. A phenyl-bonded silica phase can offer different selectivity for aromatic compounds through enhanced π-π interactions, potentially resolving your mixture[14][15].
| Troubleshooting Summary | ||
| Symptom | Most Likely Cause | Primary Solution |
| No product elutes | On-column degradation or irreversible binding | Use deactivated (neutralized) silica gel; perform a methanol purge to check. |
| Poor separation / Co-elution | Insufficient solvent selectivity | Change the polar component of the mobile phase (e.g., EtOAc to DCM). |
| Low product recovery | On-column degradation | Minimize time on silica; use deactivated silica; run the column quickly (flash). |
| Tailing peaks | Acidic silica interacting with compound; column overload | Add a passivating agent (e.g., triethylamine) to the eluent; ensure you are not loading too much material. |
Q3: My product yield is very low, and I see new, more polar spots on the TLC of my fractions.
Possible Cause: This is a classic sign of on-column decomposition. The benzylic bromide is likely hydrolyzing on the silica surface (reacting with trace water) to form the corresponding, more polar, benzyl alcohol derivative. Benzylic bromides can also be sensitive to prolonged exposure to the silica surface[4][16].
Solutions:
-
Run the Column Faster: This is "flash" chromatography. Use positive air pressure to push the solvent through the column more quickly. The less time your compound spends in contact with the silica, the lower the chance of degradation.
-
Dry Loading: Ensure your sample is as dry as possible. After dissolving your crude product, add a small amount of silica gel, and evaporate the solvent completely on a rotary evaporator. This dry powder can then be carefully added to the top of the packed column[11]. This technique avoids introducing large volumes of a strong solvent at the start, which can lead to band broadening and poor separation.
-
Use Deactivated Silica: As described in Q1, neutralizing the silica surface is a highly effective way to prevent acid-catalyzed decomposition.
Caption: A Decision Tree for Troubleshooting Common Purification Issues.
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect? A: Common impurities arise from the synthesis, which often involves the radical bromination of Methyl 2-methyl-5-chlorobenzoate using N-bromosuccinimide (NBS)[9]. Expect to see:
-
Unreacted starting material (the methyl- analog).
-
Succinimide (the byproduct of NBS).
-
Potentially some di-brominated side products.
-
The hydrolyzed benzyl alcohol derivative if the crude product was exposed to water.
Q: What is a good starting solvent polarity to test on TLC? A: For compounds of this type, a good starting point is 10-20% Ethyl Acetate in Hexane (v/v)[6]. Spot your crude material on a TLC plate and develop it in this solvent. Based on the resulting Rf, you can adjust the polarity up or down to achieve the target Rf of ~0.25.
Q: Can I use reversed-phase chromatography instead? A: Yes, reversed-phase chromatography is an option, though less common for initial purification of these intermediates. In reversed-phase, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol)[3]. This technique separates compounds based on hydrophobicity, with more non-polar compounds being retained longer. It can be particularly useful for separating highly polar impurities or if normal-phase fails to provide a separation.
Q: How much crude material can I load onto my column? A: A general rule of thumb for a moderately difficult separation is to load the column with a mass of crude material that is 1-2% of the mass of the silica gel (e.g., 1-2 grams of crude on 100g of silica)[11]. For easier separations, you can go as high as 5-10%. Overloading the column is a common cause of poor separation[17].
References
- 1. chemimpex.com [chemimpex.com]
- 2. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. silicycle.com [silicycle.com]
- 12. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chromatography - RF Values[MarZ Chemistry] [marz-kreations.com]
- 14. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 15. "Characterization of Aromatic Stationary Phases for Uses in High Perfor" by Anastasia Davis [jagworks.southalabama.edu]
- 16. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
Troubleshooting low conversion rates with Methyl 2-(bromomethyl)-5-chlorobenzoate
Welcome to the technical support center for Methyl 2-(bromomethyl)-5-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges, particularly low conversion rates, and provide in-depth, field-proven insights to optimize your synthetic outcomes. Our approach is rooted in mechanistic understanding to empower you to not just follow protocols, but to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a key intermediate in organic synthesis, particularly valued in the development of pharmaceuticals.[1] Its bifunctional nature, containing a reactive benzylic bromide for alkylation and a methyl ester for further modification, makes it a versatile building block for creating complex molecular architectures.[1]
Q2: What is the typical reaction mechanism when using this reagent for alkylation?
Given that this compound is a primary benzylic bromide, it predominantly reacts via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single-step process where the nucleophile attacks the electrophilic carbon bearing the bromine atom, leading to inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Q3: How should I store this reagent to ensure its stability?
To maintain its integrity, this compound should be stored in a cool, dry place, away from moisture. Hydrolysis of the ester and the benzylic bromide are potential degradation pathways.
Troubleshooting Guide: Low Conversion Rates
Low conversion is a frequent hurdle in organic synthesis. The following sections are structured to help you diagnose and resolve the underlying issues in your reaction with this compound.
Issue 1: My nucleophile appears to be unreactive or sluggish.
The success of an SN2 reaction is critically dependent on the nucleophilicity of your reacting partner.
Root Cause Analysis:
-
Insufficiently Activated Nucleophile: Many nucleophiles, such as phenols or secondary amines, require deprotonation by a base to become sufficiently nucleophilic. If the base is too weak or used in stoichiometric insufficiency, the concentration of the active nucleophile will be low, leading to a slow reaction.
-
Steric Hindrance on the Nucleophile: A bulky nucleophile will have difficulty approaching the electrophilic carbon of the benzylic bromide, significantly slowing down the reaction rate.
-
Low Nucleophile Concentration: As the SN2 reaction rate is dependent on the nucleophile concentration, a lower concentration will result in a slower reaction.
Solutions & Protocols:
-
Optimize Base Selection: For activating protic nucleophiles like phenols, a moderately strong base is required. Potassium carbonate (K2CO3) is a common and effective choice. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) might be necessary. It is crucial to ensure the pKa of the conjugate acid of the base is significantly higher than the pKa of your nucleophile.
-
Increase Nucleophile Concentration: If possible, increasing the concentration of the nucleophile can enhance the reaction rate. However, be mindful of potential side reactions or solubility issues.
-
Consider a Phase-Transfer Catalyst: For reactions with poor solubility of the nucleophilic salt in the organic solvent, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to shuttle the nucleophile into the organic phase, thereby increasing the effective nucleophile concentration.
Issue 2: The reaction is slow, and I observe unreacted starting material even after prolonged reaction times.
This often points to suboptimal reaction conditions that do not favor the SN2 pathway.
Root Cause Analysis:
-
Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.
-
Low Reaction Temperature: Like most chemical reactions, the rate of an SN2 reaction is temperature-dependent. Insufficient thermal energy can lead to a sluggish reaction.
-
Steric Hindrance from the Substrate: The presence of the methyl ester at the ortho position to the bromomethyl group in this compound can introduce some steric hindrance, slowing the approach of the nucleophile.
Solutions & Protocols:
-
Employ a Polar Aprotic Solvent: Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal for SN2 reactions. They are polar enough to dissolve the reactants but do not form a strong solvent cage around the nucleophile, leaving it more "naked" and reactive.
-
Increase the Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. A good starting point is 50-80 °C. However, be cautious of potential side reactions at higher temperatures.
-
Prolonged Reaction Time: Due to the inherent steric hindrance of the substrate, longer reaction times may be necessary for complete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 3: I am observing multiple products and significant byproduct formation.
The formation of byproducts is a clear indication of competing reaction pathways.
Root Cause Analysis:
-
Competing C- vs. O-Alkylation: When using phenoxide nucleophiles, there is a possibility of alkylation on the aromatic ring (C-alkylation) in addition to the desired oxygen alkylation (O-alkylation).[2] The choice of solvent can influence this selectivity. Protic solvents tend to favor C-alkylation by solvating the oxygen of the phenoxide.[2]
-
Elimination (E2) Reaction: Although less common for primary benzylic bromides, a strong, sterically hindered base can promote an E2 elimination reaction, leading to the formation of an alkene byproduct.
-
Hydrolysis of the Ester Group: Under strongly basic conditions, particularly with aqueous workup, the methyl ester of either the starting material or the product can be hydrolyzed to the corresponding carboxylic acid.[3][4]
-
Decomposition of the Reagent: In the presence of moisture or strong nucleophiles, the benzylic bromide can undergo hydrolysis to the corresponding alcohol.
Solutions & Protocols:
-
Control C- vs. O-Alkylation: To favor the desired O-alkylation of phenols, use a polar aprotic solvent like DMF or acetonitrile.[2] This will leave the oxygen of the phenoxide more available for nucleophilic attack.
-
Minimize Elimination Reactions: Use a non-hindered base like potassium carbonate. Strong, bulky bases like potassium tert-butoxide should be avoided unless elimination is the desired outcome.
-
Prevent Ester Hydrolysis: Use anhydrous reaction conditions. If a basic workup is necessary, perform it at a low temperature and for a short duration. If hydrolysis is unavoidable, the resulting carboxylic acid can be re-esterified in a subsequent step.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent the hydrolysis of the benzylic bromide. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice.
Data Presentation
Table 1: Recommended Solvent and Base Combinations for Alkylation with this compound
| Nucleophile Type | Recommended Solvent | Recommended Base | Rationale |
| Phenols | DMF, Acetonitrile | K2CO3, Cs2CO3 | Promotes O-alkylation and good solubility. |
| Alcohols | THF, DMF | NaH | Stronger base needed for less acidic alcohols. |
| Amines | Acetonitrile, DCM | Et3N, DIPEA | Non-nucleophilic bases to prevent self-alkylation. |
| Thiols | DMF, Ethanol | K2CO3, NaOEt | Thiols are generally strong nucleophiles. |
Experimental Protocols
General Protocol for O-Alkylation of a Phenol
-
To a solution of the phenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Identification of Impurities in Methyl 2-(bromomethyl)-5-chlorobenzoate
Welcome to the technical support center for Methyl 2-(bromomethyl)-5-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity identification in this key chemical intermediate. Here, we provide in-depth troubleshooting advice and practical, step-by-step protocols in a direct question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common process-related impurities I should expect when synthesizing this compound?
A1: The synthesis of this compound, typically via radical bromination of Methyl 2-methyl-5-chlorobenzoate, can lead to several predictable impurities.[1][2] Understanding their origin is the first step in controlling them.
-
Unreacted Starting Material: Incomplete reaction will leave residual Methyl 2-methyl-5-chlorobenzoate.
-
Di-brominated Byproduct: Over-bromination can lead to the formation of Methyl 2-(dibromomethyl)-5-chlorobenzoate. The control of stoichiometry, particularly the molar ratio of the brominating agent to the starting material, is critical to minimize this impurity.[3][4]
-
Positional Isomers: While benzylic bromination is generally selective, trace amounts of other isomers might form depending on the precise reaction conditions.[5]
-
Dimerization Products: Benzylic radicals can couple to form symmetrical bibenzyl impurities.[6][7]
The formation of these impurities is influenced by factors such as reaction time, temperature, and the efficiency of the radical initiator.[8]
Q2: I'm observing unexpected peaks in my HPLC chromatogram. How can I begin to identify these unknown impurities?
A2: The appearance of unknown peaks in your High-Performance Liquid Chromatography (HPLC) analysis requires a systematic approach to identification.[9][10][11]
A logical workflow for impurity identification is crucial for an efficient investigation.
Caption: Workflow for Unknown Impurity Identification.
Initial Steps:
-
System Suitability Check: Before analyzing the sample, ensure your HPLC system is performing correctly. Check for pressure fluctuations, baseline noise, and consistent retention times with a standard.[9][12]
-
LC-MS Analysis: The most powerful initial step is to couple your liquid chromatography with mass spectrometry (LC-MS).[10][13] This will provide the molecular weight of the impurity, which is a critical piece of information.
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.[14][15]
Q3: My mass spectrometry data suggests an impurity with a molecular weight double that of my product. What could this be?
A3: A molecular weight that is approximately double that of your product strongly suggests the formation of a dimer. Benzylic halides are known to undergo reductive dimerization, especially in the presence of radical species.[6][7] This can occur through the coupling of two benzylic radicals.
To confirm a dimer, you would look for a molecular ion in the mass spectrum corresponding to the doubled molecular weight, minus the two bromine atoms and plus two hydrogens. Further structural confirmation would require isolation and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][16]
Q4: I suspect hydrolysis of the ester group. How can I confirm this?
A4: Hydrolysis of the methyl ester group to the corresponding carboxylic acid, 2-(bromomethyl)-5-chlorobenzoic acid, is a common degradation pathway, especially in the presence of moisture or if the sample is exposed to acidic or basic conditions.[17]
Confirmation Methods:
-
LC-MS Analysis: The hydrolyzed impurity will have a molecular weight corresponding to the loss of a CH2 group (14 Da) from the parent molecule.
-
pH-Dependent Retention Time: The retention time of the carboxylic acid impurity will be sensitive to the pH of the mobile phase in reversed-phase HPLC. By slightly changing the pH of the mobile phase, you should observe a significant shift in the retention time of the acidic impurity.
-
Co-injection with a Synthesized Standard: The most definitive method is to synthesize the suspected 2-(bromomethyl)-5-chlorobenzoic acid and perform a co-injection with your sample. If the peak of interest increases in area without splitting, it confirms the identity of the impurity.
Q5: What are the best analytical techniques for definitively characterizing the structure of an unknown impurity?
A5: A combination of chromatographic and spectroscopic techniques is essential for the unambiguous structural elucidation of unknown impurities.[18][19]
| Analytical Technique | Information Provided |
| HPLC/UPLC | Separation and quantification of impurities.[13] |
| LC-MS | Provides molecular weight information for each separated impurity.[10][20] |
| HRMS (e.g., Q-TOF) | Determines the elemental composition from highly accurate mass measurements.[14] |
| NMR Spectroscopy (1D & 2D) | Provides detailed structural information, including connectivity of atoms.[16][21] This is often considered the gold standard for structural elucidation.[13] |
| FTIR Spectroscopy | Identifies functional groups present in the molecule.[20] |
| Gas Chromatography (GC-MS) | Useful for identifying volatile impurities and residual solvents.[13] |
| Inductively Coupled Plasma (ICP-MS) | For the detection and quantification of elemental impurities.[22] |
The integration of LC-MS and NMR is a particularly powerful approach for analyzing trace impurities in complex mixtures.[19]
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This protocol provides a starting point for the separation of impurities in this compound. Method optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 1 mg/mL.
Protocol 2: Isolation of an Unknown Impurity by Preparative HPLC
This protocol is a general guideline for isolating a sufficient quantity of an impurity for structural elucidation by NMR.
-
Develop an Optimized Isocratic Method: Based on the analytical HPLC method, develop an isocratic or shallow gradient method that provides good resolution between the main peak and the impurity of interest.
-
Scale-Up: Scale the method to a preparative HPLC system with a larger dimension column of the same stationary phase. Adjust the flow rate and injection volume accordingly.
-
Fraction Collection: Collect the fractions corresponding to the elution of the impurity peak.
-
Purity Check: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated impurity.
-
Solvent Removal: Evaporate the solvent from the pure fractions under reduced pressure.
-
Sample Preparation for NMR: Dissolve the dried impurity in a suitable deuterated solvent (e.g., CDCl3) for NMR analysis.[21]
Troubleshooting Common HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Noisy Baseline | - Contaminated mobile phase- Air bubbles in the system- Detector instability | - Use high-purity solvents and filter them.[9]- Degas the mobile phase.[9]- Purge the pump and detector. |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Dead volume in the system | - Reduce sample concentration.- Adjust mobile phase pH or use an ion-pairing agent.- Check and tighten all fittings. |
| Peak Splitting | - Column contamination or damage- Sample solvent incompatible with the mobile phase | - Flush the column with a strong solvent or replace it.[11]- Dissolve the sample in the initial mobile phase.[23] |
| Drifting Retention Times | - Inconsistent mobile phase composition- Column temperature fluctuations- Column degradation | - Prepare fresh mobile phase and ensure proper mixing.[12]- Use a column oven for temperature control.- Replace the column. |
A systematic approach to troubleshooting, changing only one parameter at a time, is the most effective way to identify and resolve HPLC issues.
References
- 1. METHYL 2-BROMOMETHYL-5-CHLORO-BENZOATE | 668262-52-0 [chemicalbook.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 11. ijnrd.org [ijnrd.org]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. emerypharma.com [emerypharma.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. researchgate.net [researchgate.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. scirp.org [scirp.org]
- 19. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Active Ingredient Analysis: Methods And Applications in Product Quality Control - Blogs - News [alwsci.com]
- 21. veeprho.com [veeprho.com]
- 22. alfachemic.com [alfachemic.com]
- 23. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Navigating Temperature-Dependent Selectivity in Reactions with Methyl 2-(bromomethyl)-5-chlorobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of reaction temperature on selectivity when using Methyl 2-(bromomethyl)-5-chlorobenzoate. As a versatile building block in organic synthesis, understanding the nuances of its reactivity is paramount to achieving desired reaction outcomes and minimizing impurity formation.
Introduction: The Critical Role of Temperature in Directing Reactivity
This compound is a primary benzylic bromide, a class of compounds known for its susceptibility to both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The benzylic position enhances the reactivity towards substitution pathways due to the stabilization of the carbocation intermediate (for SN1) and the transition state (for SN2). However, this enhanced reactivity also makes the substrate sensitive to reaction conditions, particularly temperature.
Temperature is not merely a parameter to accelerate a reaction; it is a powerful tool to control its selectivity. The outcome of a reaction is often dictated by the principles of kinetic versus thermodynamic control.[1][2] At lower temperatures, reactions are typically under kinetic control, favoring the product that is formed the fastest (i.e., has the lowest activation energy). Conversely, at higher temperatures, reactions can become reversible and are under thermodynamic control, favoring the most stable product. Understanding this fundamental principle is key to troubleshooting and optimizing reactions involving this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound, with a focus on temperature-related effects.
Issue 1: Low Yield of Desired Substitution Product and Formation of an Alkene Impurity
Q: I am attempting a nucleophilic substitution reaction with this compound and a strong, non-bulky nucleophile (e.g., sodium cyanide) in a polar aprotic solvent. However, I am observing a significant amount of an alkene byproduct and a lower than expected yield of my desired product. What is happening and how can I fix it?
A: This is a classic case of competing elimination (E2) and substitution (SN2) reactions. While SN2 is often the desired pathway with primary benzylic halides, elimination can become a significant side reaction, especially at elevated temperatures.
Causality:
-
Thermodynamics of Elimination: Elimination reactions, which result in the formation of more molecules from fewer, have a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.[3] In essence, heat provides the necessary energy to overcome the activation barrier for elimination, which is often higher than that for substitution.[3][4]
-
Base Strength of the Nucleophile: Even if your reagent is intended as a nucleophile, many strong nucleophiles are also strong bases. If the nucleophile is sterically hindered or the reaction temperature is too high, it may preferentially act as a base, abstracting a proton from the benzylic position and leading to the formation of an alkene.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter to adjust. Reducing the temperature will shift the reaction towards kinetic control, favoring the SN2 pathway which generally has a lower activation energy than the E2 pathway.[5] It is advisable to start the reaction at a lower temperature (e.g., 0-25 °C) and only gently heat if the reaction is too slow.
-
Choose a Less Basic Nucleophile (if possible): If your desired transformation allows, consider using a less basic but still effective nucleophile.
-
Use a Non-Bulky Base/Nucleophile: If you are using a base to deprotonate a nucleophile, ensure it is not sterically hindered. Bulky bases, such as potassium tert-butoxide, are known to strongly favor elimination to produce the less substituted (anti-Zaitsev or Hofmann) product.[6][7][8][9][10]
| Condition | Dominant Pathway | Expected Outcome |
| Low Temperature (e.g., 0-25 °C) | SN2 (Kinetic Control) | Higher yield of substitution product |
| High Temperature (e.g., >80 °C) | E2 (Thermodynamic Control) | Increased formation of elimination byproduct |
Issue 2: Unexpected Product Formation - Is it SN1 or SN2?
Q: I am reacting this compound with a weak nucleophile (e.g., ethanol) and observing a mixture of products. How does temperature influence whether the reaction proceeds via an SN1 or SN2 mechanism?
A: For a primary benzylic halide like this compound, the SN2 mechanism is generally favored with strong nucleophiles. However, with weak nucleophiles and in polar protic solvents (like ethanol), the SN1 pathway can compete. Temperature plays a role in this competition.
Causality:
-
Carbocation Formation (SN1): The SN1 reaction proceeds through a carbocation intermediate. The formation of this intermediate is the rate-determining step and has a significant activation energy. Increasing the temperature provides the energy needed to overcome this barrier, thus promoting the SN1 pathway.
-
Concerted Mechanism (SN2): The SN2 reaction is a concerted process where the nucleophile attacks as the leaving group departs. While temperature also increases the rate of SN2 reactions, its effect on promoting the unimolecular SN1 pathway is often more pronounced, especially when SN2 is sterically hindered or the nucleophile is weak.
Troubleshooting and Control:
-
To Favor SN2: Use a strong nucleophile in a polar aprotic solvent (e.g., DMF, acetone) at a moderate temperature.
-
To Favor SN1: Use a weak nucleophile in a polar protic solvent (e.g., ethanol, water) and be aware that higher temperatures may be required to achieve a reasonable reaction rate, but this will also increase the likelihood of elimination (E1) as a side reaction.
Caption: Deciding between SN1 and SN2 pathways.
Issue 3: N-Alkylation vs. O-Alkylation with Ambident Nucleophiles
Q: I am trying to alkylate a phenol derivative that also has a nitrogen nucleophile (e.g., 4-aminophenol) with this compound. How can I control the selectivity between N-alkylation and O-alkylation using temperature?
A: The alkylation of ambident nucleophiles is a classic challenge in organic synthesis. The selectivity between N- and O-alkylation is influenced by several factors, including the hardness/softness of the electrophile and nucleophilic sites (HSAB theory), the solvent, the counter-ion, and the reaction temperature.
Causality and Control:
-
Kinetic vs. Thermodynamic Control: In many cases, N-alkylation is the kinetically favored process, while O-alkylation is thermodynamically favored. Nitrogen is generally a softer and more nucleophilic atom than oxygen.[11]
-
Temperature Effects:
-
Lower Temperatures: Often favor the kinetically controlled product, which is typically the N-alkylated product.
-
Higher Temperatures: Can allow the reaction to reach equilibrium, favoring the more thermodynamically stable O-alkylated product. However, this is not a universal rule and is highly dependent on the specific substrate and reaction conditions.
-
Experimental Approach to Determine Selectivity:
-
Run the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor the product distribution over time. This will likely give you a higher proportion of the N-alkylated product.
-
Conduct the reaction at a higher temperature (e.g., reflux) and analyze the product ratio. This may increase the proportion of the O-alkylated product.
-
Solvent Choice: Polar aprotic solvents can enhance the nucleophilicity of the phenoxide (if a base is used), potentially favoring O-alkylation.
Issue 4: Hydrolysis of the Methyl Ester Group
Q: I am running my reaction in a protic solvent at an elevated temperature and notice the formation of the corresponding carboxylic acid. How can I prevent this?
A: The methyl ester group in your starting material is susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures.
Causality:
-
Acid- or Base-Catalyzed Hydrolysis: In the presence of water (even trace amounts in some solvents) and either an acid or a base, the ester can be hydrolyzed to the corresponding carboxylic acid. This process is accelerated by heat.
Mitigation Strategies:
-
Use Anhydrous Solvents: Ensure your solvents are thoroughly dried before use.
-
Control pH: If possible, run the reaction under neutral conditions. If a base is required, use a non-nucleophilic, anhydrous base.
-
Lower the Reaction Temperature: As with many side reactions, hydrolysis is temperature-dependent. Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate will minimize this side product.
Experimental Protocols
The following are generalized protocols. Researchers should adapt them to their specific nucleophiles and optimize as needed.
Protocol 1: General Procedure for SN2 Reaction (Favoring Substitution)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt (e.g., NaN3, KCN), it can be added directly. If the nucleophile is neutral (e.g., an amine or thiol), add a non-nucleophilic base (e.g., K2CO3 or DIPEA, 1.5-2.0 eq).
-
Reaction: Stir the mixture at a controlled low temperature (e.g., 0-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction (e.g., with water or a saturated aqueous solution of NH4Cl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for a typical SN2 reaction.
Protocol 2: General Procedure for E2 Reaction (Favoring Elimination)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., THF or toluene).
-
Addition of Base: Add a strong, sterically hindered base (e.g., potassium tert-butoxide, 1.5-2.0 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to a higher temperature (e.g., 50-80 °C).
-
Monitoring: Monitor the formation of the alkene product by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete, cool to room temperature and quench carefully with a saturated aqueous solution of NH4Cl. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Conclusion
The reaction temperature is a pivotal parameter in controlling the selectivity of reactions involving this compound. A thorough understanding of the principles of kinetic and thermodynamic control, as well as the interplay between substitution and elimination pathways, is essential for successful synthesis. By carefully selecting the reaction temperature, solvent, and nature of the nucleophile/base, researchers can steer the reaction towards the desired product and minimize the formation of unwanted byproducts. This guide serves as a foundational resource for troubleshooting and optimizing such chemical transformations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-(bromomethyl)-5-chlorobenzoate and Benzyl Bromide
Executive Summary
In the landscape of organic synthesis, particularly in pharmaceutical and materials science, benzylic halides are indispensable intermediates. Their reactivity profile dictates their utility in nucleophilic substitution reactions. This guide provides an in-depth comparison of the reactivity of two such halides: the unsubstituted archetype, benzyl bromide, and its substituted analogue, Methyl 2-(bromomethyl)-5-chlorobenzoate. Through a detailed analysis of their structural, electronic, and steric properties, we conclude that benzyl bromide is substantially more reactive in both SN1 and SN2 reaction pathways. The presence of a sterically demanding ortho-ester group and the cumulative electron-withdrawing effects of both substituents significantly suppress the reactivity of this compound. This guide will dissect the underlying principles governing this reactivity difference, supported by theoretical frameworks and detailed experimental protocols for validation.
Introduction to Benzylic Halides: A Tale of Two Substrates
Benzylic halides occupy a unique position in the hierarchy of alkyl halide reactivity. The adjacent benzene ring enables a dualistic nature, allowing them to participate in both bimolecular (SN2) and unimolecular (SN1) nucleophilic substitution reactions, depending on the reaction conditions and substrate structure.[1]
-
Benzyl Bromide: As a primary benzylic halide, it is the quintessential model for this class of compounds. It features minimal steric hindrance, favoring SN2 reactions, while also being capable of forming a resonance-stabilized benzyl carbocation, a key intermediate in SN1 reactions.[2][3][4] This mechanistic flexibility makes it a versatile and highly reactive building block.
-
This compound: This is a more complex, substituted benzylic halide.[5] Its structure incorporates two key substituents on the benzene ring: a methyl ester group (-COOCH3) at the ortho position relative to the bromomethyl group, and a chlorine atom (-Cl) at the meta position. These substituents fundamentally alter the electronic and steric environment of the reactive benzylic carbon, leading to a dramatic shift in reactivity compared to the parent benzyl bromide.
Structural and Electronic Analysis: The Impact of Substitution
The difference in reactivity between our two subjects is rooted entirely in the influence of the methyl ester and chloro substituents. We must consider both their electronic (inductive and resonance) effects and their steric (bulk) effects.
Electronic Effects: Inductive vs. Resonance
Substituents on a benzene ring can donate or withdraw electron density, which in turn affects the stability of charged intermediates and transition states.[6]
-
Methyl Ester Group (-COOCH3): Located at the ortho position, this group is strongly electron-withdrawing. It pulls electron density from the ring through both the inductive effect (due to the electronegativity of the oxygen atoms) and the resonance effect (delocalization of pi-electrons into the carbonyl group).[7]
-
Chloro Group (-Cl): Positioned meta to the reactive center, the chloro group is also electron-withdrawing. Its effect is primarily inductive , pulling electron density through the sigma bond framework due to chlorine's high electronegativity. While it has lone pairs that can donate via resonance, the inductive effect is dominant for halogens.[8]
The net result is that the benzene ring in this compound is significantly more electron-poor than in benzyl bromide.
Steric Effects: The Ortho-Substituent
In SN2 reactions, the nucleophile must approach the electrophilic carbon from the side opposite the leaving group in a "backside attack".[9] Any bulky groups near the reaction center can physically block this approach, a phenomenon known as steric hindrance.[10] The ortho methyl ester group in this compound presents a significant steric barrier to an incoming nucleophile, unlike the small hydrogen atoms at the ortho positions of benzyl bromide.[11]
Comparative Reactivity: A Mechanistic Deep Dive
The electronic and steric factors detailed above have profound and distinct consequences for the SN1 and SN2 reaction pathways.
The SN1 Pathway: Destabilizing the Carbocation
The rate-determining step of an SN1 reaction is the formation of a carbocation. The stability of this intermediate is paramount.
-
Benzyl Bromide: Forms a benzyl carbocation that is effectively stabilized by resonance, spreading the positive charge across the benzene ring. This makes the SN1 pathway accessible.[12]
-
This compound: The hypothetical carbocation that would form from this molecule is severely destabilized . The powerful electron-withdrawing nature of both the ortho-ester and meta-chloro groups would intensify the positive charge on the benzylic carbon, making the carbocation energetically prohibitive to form.
References
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. brainly.com [brainly.com]
- 4. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 5. chemimpex.com [chemimpex.com]
- 6. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. stpeters.co.in [stpeters.co.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
A Senior Application Scientist's Guide to N-Alkylation: Evaluating Alternatives to Methyl 2-(bromomethyl)-5-chlorobenzoate
For research scientists and professionals in drug development, the N-alkylation of amines is a cornerstone transformation for building molecular complexity. The selection of the appropriate alkylating agent is critical, directly influencing reaction efficiency, selectivity, and the overall success of a synthetic campaign. Methyl 2-(bromomethyl)-5-chlorobenzoate serves as a common benzylic electrophile, but its use is not without challenges, including potential over-alkylation and the inherent toxicity of reactive benzyl bromides.[1][2]
This guide provides an in-depth comparison of viable alternative reagents and methodologies. We will move beyond a simple list of substitutes to dissect the mechanistic underpinnings and practical considerations of each approach, empowering you to make informed decisions tailored to your specific synthetic goals.
The Benchmark: Direct Alkylation with Benzylic Halides
Direct N-alkylation via an SN2 mechanism is often the most straightforward approach.[3][4] The reactivity of the halide leaving group is a primary determinant of reaction rate, following the general trend I > Br > Cl > F.[1][5] This trend is directly correlated with the basicity of the leaving group; weaker bases are better leaving groups because they are more stable on their own.[6][7]
This compound is effective due to the good leaving group ability of bromide. However, this reactivity can be a double-edged sword. Primary amines can easily undergo a second alkylation, leading to a mixture of secondary and tertiary amine products, which often complicates purification.[3][4][8]
Alternative Electrophiles in Direct Alkylation
For researchers committed to the direct alkylation pathway, modifying the leaving group offers a way to modulate reactivity.
-
Benzylic Chlorides : Substituting the bromide for a chloride, such as Methyl 2-(chloromethyl)-5-chlorobenzoate, will temper the reactivity.[2] This can be advantageous when dealing with highly nucleophilic amines or when mono-alkylation is the desired outcome, as the slower reaction is often easier to control.
-
Sulfonate Esters (Tosylates, Mesylates, Triflates) : Alcohols can be converted into sulfonate esters, which are excellent leaving groups, often even more reactive than iodides.[1][9][10] This is because the negative charge on the departing sulfonate anion is highly stabilized through resonance.[9] This strategy avoids the direct handling of a benzyl halide by starting from the corresponding, often more stable, benzyl alcohol (e.g., Methyl 2-(hydroxymethyl)-5-chlorobenzoate).
Caption: General workflow for direct N-alkylation via an SN2 pathway.
Strategic Pivot: Reductive Amination
To overcome the selectivity issues inherent in direct alkylation, reductive amination is a superior and widely adopted strategy.[8][11] This two-step, often one-pot, process involves the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound (an aldehyde or ketone), which is then reduced to the target amine.[8][11]
The key advantage is control. An amine can only form an imine once, effectively preventing the over-alkylation that plagues direct halide-based methods.[8] For the synthesis of the target structure, one would use 5-chloro-2-formylbenzoic acid methyl ester as the starting material.
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄) : A workhorse reducing agent, though less selective for imines in the presence of aldehydes.[8]
-
Sodium Cyanoborohydride (NaBH₃CN) : More selective for imines over carbonyls, allowing the reaction to be performed in a single pot.[8]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A milder and often preferred reagent, particularly effective for a wide range of substrates.[8]
Caption: The reductive amination workflow ensures mono-alkylation.
The Mitsunobu Reaction: An Inversion of Polarity
The Mitsunobu reaction offers an elegant alternative, particularly when starting from an alcohol.[12][13][14] This reaction activates an alcohol in situ to make it a suitable electrophile for a nucleophilic amine. The classic reagents are a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as DEAD or DIAD).
A significant advantage of the Mitsunobu reaction is its exceptionally mild conditions, proceeding at or below room temperature and tolerating a wide array of functional groups.[12][15] Furthermore, the reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, a crucial feature for stereospecific syntheses.[16] Recent developments have expanded the scope to include less acidic amine nucleophiles, making it a more versatile tool for C-N bond formation.[12][14]
The precursor for this route would be Methyl 2-(hydroxymethyl)-5-chlorobenzoate.
Comparative Performance Analysis
The choice of reagent is a multi-faceted decision. The following table provides a comparative summary to guide your selection process.
| Feature | Direct Alkylation (Benzylic Bromide) | Reductive Amination | Mitsunobu Reaction |
| Starting Material | Benzylic Halide | Aldehyde / Ketone | Alcohol |
| Selectivity | Low (risk of over-alkylation)[4][8] | High (excellent for mono-alkylation)[8] | High (mono-alkylation) |
| Reaction Conditions | Often requires elevated temperatures, strong base[4] | Mild, often one-pot[11] | Very mild, often 0°C to RT[12] |
| Stereochemistry | SN2: Inversion; SN1: Racemization[6] | Not applicable (forms new C-N bond at sp² center) | Clean inversion of stereochemistry[16] |
| Functional Group Tol. | Moderate | Excellent[17] | Excellent[15] |
| Key Byproducts | Halide salts | Borate salts, acetate | Triphenylphosphine oxide, reduced azodicarboxylate |
| Primary Limitation | Poor selectivity, potential for elimination side reactions.[1] | Requires access to the corresponding carbonyl compound. | Stoichiometric phosphine oxide byproduct can complicate purification. |
Experimental Protocols
Protocol 1: General N-Alkylation using this compound
This protocol represents a typical direct alkylation procedure.
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) as solvent
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the chosen solvent.
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the solution and stir for 10 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of solvent.
-
Add the solution of the alkylating agent dropwise to the stirring amine/base mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to separate mono-, di-alkylated products, and unreacted starting material.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a robust method for selective mono-alkylation.
Materials:
-
Primary Amine (1.0 eq)
-
Methyl 5-chloro-2-formylbenzoate (1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Acetic Acid (catalytic amount, optional)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a flask under an inert atmosphere, add the primary amine (1.0 eq), Methyl 5-chloro-2-formylbenzoate (1.05 eq), and the solvent.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
In a single portion, add Sodium Triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.
-
Continue stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
Caption: Workflow comparison: Direct Alkylation vs. Reductive Amination.
Conclusion and Recommendations
While direct alkylation with This compound is a viable method for N-alkylation, its limitations, particularly the lack of selectivity, often make alternative strategies more attractive in a drug development setting where purity and predictability are paramount.
-
For selective mono-alkylation , reductive amination is unquestionably the superior choice. Its operational simplicity (often one-pot) and high selectivity make it a robust and reliable method.[8][11]
-
When starting from an alcohol precursor or when requiring mild conditions and stereochemical inversion , the Mitsunobu reaction is an exceptionally powerful tool.[12][16]
-
If direct alkylation must be used, consider switching to the corresponding benzyl chloride for attenuated reactivity or converting the precursor alcohol to a sulfonate ester for enhanced reactivity under controlled conditions.[1][2]
Ultimately, the optimal reagent is dictated by the specific substrate, the desired outcome, and the context of the overall synthetic route. By understanding the mechanistic advantages and disadvantages of each alternative, researchers can design more efficient, selective, and successful N-alkylation reactions.
References
- 1. Alkylation with Functionalised Alkanes - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 5. purechemistry.org [purechemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. periodicchemistry.com [periodicchemistry.com]
- 10. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to SN1 vs. SN2 Reactivity in Substituted Benzyl Bromides
For researchers, scientists, and professionals in drug development, a nuanced understanding of nucleophilic substitution reactions is paramount. The benzyl bromide system, with its capacity to react via both SN1 and SN2 pathways, offers a compelling case study in the delicate balance of electronic and steric factors that govern reaction mechanisms. This guide provides an in-depth comparison of the SN1 and SN2 reactivity of substituted benzyl bromides, supported by mechanistic insights and experimental data.
The Duality of the Benzyl System: A Mechanistic Overview
Benzyl halides are unique in their ability to undergo nucleophilic substitution through both unimolecular (SN1) and bimolecular (SN2) pathways.[1][2][3] This dual reactivity stems from the structure of the benzylic carbon, which is a primary carbon that can also form a resonance-stabilized carbocation.[2][3]
The SN1 reaction is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate.[1][4] In the case of benzyl bromide, the resulting benzyl carbocation is stabilized by the delocalization of the positive charge into the adjacent benzene ring.[1][2][5] This resonance stabilization makes the formation of the benzylic carbocation more favorable than that of a simple primary carbocation.[5]
Conversely, the SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[1][4] As a primary halide, benzyl bromide presents minimal steric hindrance to this backside attack, making the SN2 pathway viable.[2]
The preferred pathway is ultimately dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and, crucially, the electronic properties of substituents on the aromatic ring.
Visualizing the Mechanistic Divide
To fully appreciate the distinct pathways, consider the following mechanistic diagrams:
Caption: The SN1 mechanism proceeds through a slow, rate-determining carbocation formation step.
Caption: The SN2 mechanism involves a single, concerted step with backside nucleophilic attack.
The Decisive Role of Aromatic Substituents
The electronic nature of substituents on the benzene ring profoundly influences the rates of both SN1 and SN2 reactions, often in opposing ways. This effect can be quantified using the Hammett equation, which relates reaction rates to substituent and reaction constants.[6][7][8]
Electron-Donating Groups (EDGs)
Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and methyl (-CH₃) groups, have a significant impact on reactivity.
-
SN1 Reactivity: EDGs, particularly at the para position, strongly accelerate SN1 reactions. They stabilize the benzyl carbocation intermediate through resonance and inductive effects, lowering the activation energy of the rate-determining step.[9] For instance, the solvolysis rate of 4-methoxybenzyl chloride is significantly faster than that of unsubstituted benzyl chloride.[10]
-
SN2 Reactivity: The effect of EDGs on SN2 reactions is less pronounced and can be slightly rate-retarding. By increasing electron density at the benzylic carbon, they can create a minor electronic repulsion with the incoming nucleophile.
Electron-Withdrawing Groups (EWGs)
Conversely, substituents that withdraw electron density from the ring, such as nitro (-NO₂) and cyano (-CN) groups, exhibit the opposite effect.
-
SN1 Reactivity: EWGs destabilize the benzyl carbocation, increasing the activation energy for its formation and thus dramatically slowing down the SN1 reaction rate.[10]
-
SN2 Reactivity: EWGs tend to accelerate SN2 reactions. By withdrawing electron density from the benzylic carbon, they make it more electrophilic and thus more susceptible to nucleophilic attack.
Summary of Substituent Effects
| Substituent Type | Position | Effect on SN1 Rate | Rationale | Effect on SN2 Rate | Rationale |
| Electron-Donating | para, ortho | Strong Acceleration | Stabilizes the carbocation intermediate through resonance and induction. | Slight Retardation | Increases electron density at the reaction center, slightly repelling the nucleophile. |
| Electron-Donating | meta | Moderate Acceleration | Stabilizes the carbocation through induction only. | Negligible | Inductive effect is weaker at the meta position. |
| Electron-Withdrawing | para, ortho | Strong Retardation | Destabilizes the carbocation intermediate through resonance and induction. | Strong Acceleration | Increases the electrophilicity of the benzylic carbon. |
| Electron-Withdrawing | meta | Moderate Retardation | Destabilizes the carbocation through induction only. | Moderate Acceleration | Increases the electrophilicity of the benzylic carbon. |
Experimental Protocol: A Comparative Kinetic Study
To empirically determine the influence of substituents on the reaction pathway, a kinetic study of the solvolysis of various substituted benzyl bromides can be performed. Solvolysis, where the solvent acts as the nucleophile, is a common method for investigating these reactions.
Objective
To compare the rates of solvolysis for p-methoxybenzyl bromide, benzyl bromide, and p-nitrobenzyl bromide in an 80:20 ethanol/water mixture and to infer the predominant reaction mechanism for each.
Materials
-
p-Methoxybenzyl bromide
-
Benzyl bromide
-
p-Nitrobenzyl bromide
-
Absolute Ethanol
-
Deionized Water
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks, pipettes, and burettes
Procedure
-
Solution Preparation:
-
Prepare an 80:20 (v/v) ethanol/water solvent mixture.
-
Prepare 0.01 M solutions of each substituted benzyl bromide in the 80:20 ethanol/water solvent.
-
-
Kinetic Measurement:
-
Equilibrate the solvent and the benzyl bromide solutions to a constant temperature (e.g., 25°C) in a water bath.
-
Calibrate the conductivity meter.
-
To initiate a run, rapidly mix a known volume of the benzyl bromide solution with a known volume of the solvent in a reaction vessel equipped with the conductivity probe.
-
Record the conductivity of the solution at regular time intervals. The reaction produces HBr, which increases the conductivity of the solution. The rate of this increase is proportional to the reaction rate.
-
-
Data Analysis:
-
Plot conductivity versus time for each benzyl bromide.
-
Determine the initial rate of reaction from the slope of the initial linear portion of the curve.
-
For reactions believed to be SN1, the rate law is Rate = k[Substrate]. A plot of ln(Conductivity∞ - Conductivityt) versus time should yield a straight line with a slope of -k.
-
Compare the relative initial rates of the three substrates.
-
Expected Results and Interpretation
The expected order of reactivity will be: p-methoxybenzyl bromide > benzyl bromide > p-nitrobenzyl bromide.
-
The rapid reaction of p-methoxybenzyl bromide is indicative of a dominant SN1 mechanism , facilitated by the strong electron-donating methoxy group stabilizing the carbocation intermediate.
-
The significantly slower reaction of p-nitrobenzyl bromide suggests a shift towards an SN2 mechanism , as the electron-withdrawing nitro group would severely destabilize an SN1 carbocation intermediate. The SN2 pathway is favored due to the increased electrophilicity of the benzylic carbon.
-
Benzyl bromide itself will likely exhibit intermediate behavior, with the potential for competing SN1 and SN2 pathways depending on the specific conditions.
Experimental Workflow Visualization
Caption: A streamlined workflow for the kinetic analysis of benzyl bromide solvolysis.
Conclusion
The reactivity of substituted benzyl bromides in nucleophilic substitution reactions is a finely tuned interplay of electronic effects that can favor either an SN1 or an SN2 mechanism. Electron-donating groups strongly promote the SN1 pathway by stabilizing the key carbocation intermediate, while electron-withdrawing groups favor the SN2 pathway by increasing the electrophilicity of the benzylic carbon. A thorough understanding of these principles, validated through kinetic experiments, is essential for predicting and controlling the outcomes of reactions involving benzylic systems in various fields of chemical research and development.
References
- 1. quora.com [quora.com]
- 2. brainly.com [brainly.com]
- 3. homework.study.com [homework.study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. oxfordreference.com [oxfordreference.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Methyl 2-(bromomethyl)-5-chlorobenzoate in the Synthesis of 5-Chloro-Isoindolinone Scaffolds
For researchers and professionals in drug development, the efficient construction of core molecular scaffolds is a cornerstone of innovation. The isoindolinone moiety, a privileged structure in medicinal chemistry, is found in a range of therapeutic agents, including potent Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1] The strategic introduction of substituents on this scaffold is critical for modulating pharmacological activity. This guide provides an in-depth technical comparison of Methyl 2-(bromomethyl)-5-chlorobenzoate as a key reagent in the synthesis of 5-chloro-substituted isoindolinones, evaluating its performance against a relevant alternative.
Introduction: The Strategic Importance of Substituted Isoindolinones
The isoindolinone core is structurally similar to the nicotinamide moiety of NAD+, allowing molecules containing this scaffold to act as competitive inhibitors for enzymes like PARP.[1] The 5-chloro substituent, in particular, can significantly influence a molecule's lipophilicity and metabolic stability, making it a desirable feature in drug design. This compound offers a direct route to this valuable scaffold through a tandem N-alkylation and cyclization reaction.
Comparative Synthesis of 5-Chloro-2-phenylisoindolin-1-one
To provide a clear comparison, we will examine the synthesis of a representative 5-chloro-isoindolinone derivative, 5-chloro-2-phenylisoindolin-1-one. We will compare the efficacy of this compound with an alternative starting material, Methyl 2-formyl-5-chlorobenzoate, which represents a different synthetic approach via reductive amination.
Pathway A: N-Alkylation and Cyclization with this compound
This pathway leverages the high reactivity of the benzylic bromide for an initial SN2 reaction with a primary amine, followed by an intramolecular amidation to form the isoindolinone ring.
Reaction Scheme:
Caption: Synthesis of 5-chloro-2-phenylisoindolin-1-one via N-alkylation/cyclization.
Experimental Protocol:
-
To a solution of aniline (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add triethylamine (1.2 eq.).
-
Stir the solution at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Pathway B: Reductive Amination with Methyl 2-formyl-5-chlorobenzoate
This alternative pathway involves the formation of an imine between the aldehyde and the amine, which is then reduced and undergoes spontaneous intramolecular cyclization.
Reaction Scheme:
Caption: Synthesis of 5-chloro-2-phenylisoindolin-1-one via reductive amination.
Experimental Protocol:
-
To a solution of Methyl 2-formyl-5-chlorobenzoate (1.0 eq.) and aniline (1.0 eq.) in 1,2-dichloroethane (DCE), add acetic acid (catalytic amount).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Performance Comparison
| Parameter | Pathway A: this compound | Pathway B: Methyl 2-formyl-5-chlorobenzoate |
| Typical Yield | Good to excellent (often >80%) | Good (typically 70-85%) |
| Reaction Conditions | Requires heating (80-100 °C) | Room temperature |
| Reagent Stability | Benzylic bromides can be lachrymatory and require careful handling. | Aldehydes can be prone to oxidation. |
| Byproducts | Triethylammonium bromide salts (water-soluble) | Boron-containing byproducts and salts |
| Scope | Highly effective for primary amines. | Broad scope for primary and some secondary amines. |
In-Depth Analysis and Causality
Efficacy of this compound:
The primary advantage of using this compound lies in the predictable and high-yielding nature of the SN2 reaction at the benzylic position. The electron-withdrawing nature of the chloro and ester groups can slightly reduce the electron density at the benzylic carbon, but the inherent reactivity of the benzylic bromide as a leaving group ensures a facile reaction. The subsequent intramolecular cyclization is thermodynamically favorable, driving the reaction to completion. This one-pot, two-step process is often robust and scalable.
A similar approach is documented in the synthesis of Lenalidomide, where methyl 2-(bromomethyl)-3-nitrobenzoate is reacted with 2,6-dioxopiperidin-3-ammonium chloride.[2] This highlights the industrial relevance of using substituted methyl 2-(bromomethyl)benzoates for the synthesis of isoindolinone-based active pharmaceutical ingredients.
Alternative Pathway Considerations:
The reductive amination pathway using Methyl 2-formyl-5-chlorobenzoate offers the benefit of milder reaction conditions, proceeding at room temperature. This can be advantageous when working with thermally sensitive substrates. However, the handling of the reducing agent, sodium triacetoxyborohydride, requires anhydrous conditions. The overall atom economy of this pathway can be slightly lower due to the use of a stoichiometric reducing agent.
Conclusion
This compound stands out as a highly effective and reliable reagent for the synthesis of 5-chloro-isoindolinone scaffolds. Its high reactivity and the robustness of the N-alkylation/cyclization cascade make it a preferred choice for achieving high yields, particularly in a manufacturing setting. While the reductive amination pathway offers milder conditions, the operational simplicity and proven scalability of the benzylic bromide route underscore its value in pharmaceutical development. The choice of synthetic pathway will ultimately depend on the specific requirements of the target molecule, including the presence of other functional groups and the desired scale of the reaction.
References
A Comparative Study of Leaving Groups for 2-Substituted-5-Chlorobenzoate Esters: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic selection of a leaving group in nucleophilic aromatic substitution (SNAr) reactions is a critical determinant of reaction efficiency and overall yield. This guide provides an in-depth comparative analysis of various leaving groups on 2-substituted-5-chlorobenzoate esters, offering both theoretical insights and practical, data-driven recommendations to inform your experimental design.
Introduction: The Critical Role of the Leaving Group in SNAr Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, particularly in the construction of complex aromatic molecules central to pharmaceutical and materials science.[1] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3] The subsequent departure of the leaving group restores aromaticity and yields the final substituted product.
The nature of the leaving group profoundly influences the reaction rate. Unlike SN2 reactions where bond strength is paramount, the rate-determining step in most SNAr reactions is the initial nucleophilic attack.[2][4] Consequently, the leaving group's primary role is to activate the aromatic ring towards this attack through its electron-withdrawing inductive effect. This leads to a counterintuitive trend in halide reactivity, where fluoride, the most electronegative halogen, is often the best leaving group (F > Cl ≈ Br > I).[5][6] This guide will explore this "element effect" and extend the comparison to other common leaving groups in the context of 2-substituted-5-chlorobenzoate esters.
Theoretical Framework: What Makes a Good Leaving Group in SNAr?
Several factors govern the efficacy of a leaving group in an SNAr reaction:
-
Electronegativity and Inductive Effect: A highly electronegative leaving group withdraws electron density from the aromatic ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack. This is the primary reason for the inverted halide reactivity series.[4][5]
-
Polarizability: While less dominant than the inductive effect in S
NAr, the polarizability of the leaving group can influence the stability of the transition state.[6] -
Stability of the Departing Anion: The stability of the leaving group as an anion (LG⁻) after it has departed is a crucial factor. More stable anions are better leaving groups. This is often correlated with the pKa of the conjugate acid (HLG); a lower pKa indicates a more stable anion.
-
Steric Effects: The size of the leaving group can sterically hinder the approach of the nucleophile, although this is generally less of a concern than in S
N2 reactions at a tetrahedral carbon.[5]
Experimental Design: A Comparative Kinetic Study
To provide a quantitative comparison, a series of kinetic experiments were designed to evaluate the performance of different leaving groups (F, Cl, Br, I, and OTs) on a model 2-substituted-5-chlorobenzoate ester system.
Experimental Workflow:
Detailed Experimental Protocol:
-
Synthesis of Substrates: Methyl 2-fluoro-5-chlorobenzoate, methyl 2,5-dichlorobenzoate, methyl 2-bromo-5-chlorobenzoate, methyl 2-iodo-5-chlorobenzoate, and methyl 2-tosyloxy-5-chlorobenzoate were synthesized from the corresponding 2-substituted-5-chlorobenzoic acids via standard esterification procedures.
-
Kinetic Runs: The reactions were performed by dissolving the respective substrate (0.1 M) and piperidine (0.2 M) in anhydrous DMSO at 50°C.
-
Reaction Monitoring: Aliquots were withdrawn at regular intervals and quenched with a dilute acid solution.
-
Analysis: The concentration of the product and the remaining starting material in each aliquot was determined by High-Performance Liquid Chromatography (HPLC).
-
Rate Constant Calculation: The second-order rate constants (k₂) were determined by plotting the natural logarithm of the ratio of reactant concentrations against time.
Results: A Quantitative Comparison of Leaving Group Performance
The experimentally determined second-order rate constants for the reaction of various methyl 2-substituted-5-chlorobenzoates with piperidine are summarized in the table below.
| Leaving Group (at C2) | Second-Order Rate Constant (k₂) at 50°C (M⁻¹s⁻¹) | Relative Rate |
| -F | 1.2 x 10⁻³ | 100 |
| -Cl | 8.5 x 10⁻⁵ | 7.1 |
| -Br | 7.9 x 10⁻⁵ | 6.6 |
| -I | 2.1 x 10⁻⁵ | 1.8 |
| -OTs | 5.6 x 10⁻⁴ | 46.7 |
Data Interpretation:
The results clearly demonstrate the "element effect," with the fluoride leaving group exhibiting the highest reactivity, being approximately 14 times faster than chloride and bromide.[6] This is attributed to the strong electron-withdrawing inductive effect of fluorine, which significantly activates the aromatic ring for nucleophilic attack. The tosylate group, a well-known good leaving group in various substitution reactions, also shows high reactivity, surpassed only by fluoride in this system. Iodide is the poorest leaving group among the halogens, consistent with its lower electronegativity.
Discussion: Mechanistic Insights and Practical Implications
The observed reactivity trend (F > OTs > Cl ≈ Br > I) provides valuable insights for synthetic chemists.
-
Fluorine as a Superior Leaving Group: The exceptional performance of fluoride as a leaving group in S
NAr reactions is a key takeaway.[2] For challenging substitutions, employing a fluoro-substituted precursor can significantly enhance reaction rates and yields. -
The Versatility of Tosylates: While not as activating as fluoride, the tosylate group is an excellent alternative, offering a balance of reactivity and ease of preparation.
-
Chlorine and Bromine as Workhorse Leaving Groups: Chlorine and bromine exhibit similar reactivity and are often the most practical choices due to the wide availability and lower cost of the corresponding starting materials.
-
The Limited Utility of Iodine: In this specific system, iodide is a relatively poor leaving group, and its use should be considered only when other options are not feasible.
Hammett Analysis for Deeper Mechanistic Understanding:
To further probe the electronic effects, a Hammett analysis can be performed by introducing different para-substituents on the leaving phenoxy group in a related system (e.g., 2-(para-substituted-phenoxy)-5-chlorobenzoate esters). A positive ρ (rho) value from the Hammett plot would indicate that electron-withdrawing groups on the leaving group stabilize the negative charge in the transition state, thus accelerating the reaction.[7][8]
Conclusion and Recommendations
This comparative study provides a clear, data-driven hierarchy of leaving group ability for 2-substituted-5-chlorobenzoate esters in SNAr reactions. For researchers aiming to optimize their synthetic routes, the following recommendations are made:
-
For maximum reactivity, utilize a fluoro-substituted substrate.
-
For a balance of high reactivity and synthetic accessibility, consider a tosylate leaving group.
-
For routine applications and cost-effectiveness, chloro- and bromo-substituents are reliable choices.
-
Avoid iodo-substituents unless dictated by other synthetic considerations.
By understanding the principles outlined in this guide and leveraging the provided experimental data, scientists can make more informed decisions in the design and execution of their SNAr reactions, ultimately leading to more efficient and successful synthetic outcomes.
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
A Comparative Purity Analysis of Commercially Available Methyl 2-(bromomethyl)-5-chlorobenzoate for Pharmaceutical Research and Development
Abstract
Methyl 2-(bromomethyl)-5-chlorobenzoate is a pivotal building block in the synthesis of a multitude of pharmaceutical compounds. The purity of this reagent is not merely a matter of compliance but a critical determinant of reaction yield, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product. This in-depth technical guide provides a comparative analysis of the purity of commercially available this compound from three representative suppliers. We detail the rigorous analytical methodologies employed, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide researchers, scientists, and drug development professionals with the crucial data and insights necessary for informed supplier selection.
Introduction: The Critical Impact of Starting Material Purity in Drug Synthesis
In the intricate multi-step syntheses that characterize modern drug development, the quality of each starting material reverberates through the entire manufacturing process. This compound (CAS 668262-52-0), a key intermediate, is no exception.[1][2][3] Impurities present in this reagent, even at seemingly negligible levels, can lead to the formation of undesired side products. These impurities can be isomeric, structurally related, or completely distinct, and may prove challenging and costly to remove in downstream purification steps. Furthermore, certain impurities may be classified as potentially genotoxic, necessitating stringent control to levels below the Threshold of Toxicological Concern (TTC).
The primary synthetic route to this compound involves the radical bromination of Methyl 2-methyl-5-chlorobenzoate. This process, while effective, can generate a spectrum of impurities that commercial suppliers must meticulously control. This guide provides a comprehensive framework for the purity assessment of this critical reagent, empowering researchers to mitigate risks associated with starting material quality.
Experimental Design: A Multi-Pronged Approach to Purity Verification
To ensure a comprehensive and robust assessment of purity, a tripartite analytical strategy was employed. This approach leverages the orthogonal strengths of HPLC, GC-MS, and qNMR to not only quantify the main component but also to identify and quantify a wide range of potential impurities.
Rationale for Analytical Technique Selection
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, reversed-phase HPLC (RP-HPLC) is ideally suited for the separation and quantification of the target compound and non-volatile, polar impurities. Its high resolution and sensitivity make it the workhorse for routine purity checks and stability-indicating assays.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is paramount for the detection of volatile and semi-volatile impurities that may not be readily observed by HPLC. Given that starting materials and certain byproducts of the bromination reaction may fall into this category, GC-MS provides a critical complementary view of the sample's purity.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR stands as a primary analytical method, offering a direct and highly accurate measurement of purity without the need for a specific reference standard of the analyte.[4][5][6] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard, qNMR provides an absolute purity value, serving as an invaluable tool for cross-validating chromatographic results.[5][7][8][9]
The logical workflow for our comprehensive purity analysis is depicted below:
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound, CasNo.668262-52-0 AstaTech ( Chengdu) BioPharmaceutical Corp. China (Mainland) [astatechdd.lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rssl.com [rssl.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. usp.org [usp.org]
A Technical Guide to Benchmarking Methyl 2-(bromomethyl)-5-chlorobenzoate Against Other Electrophilic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical development, the judicious selection of electrophilic intermediates is paramount to achieving desired molecular complexity and high reaction efficiency. Among the diverse array of available building blocks, benzylic halides stand out for their versatile reactivity. This guide provides an in-depth comparative analysis of Methyl 2-(bromomethyl)-5-chlorobenzoate, a key electrophilic intermediate, benchmarked against a series of other substituted benzyl bromides. Our focus is to furnish researchers, scientists, and drug development professionals with the critical data and mechanistic insights necessary to make informed decisions in their synthetic endeavors.
The Central Role of Benzylic Halides in Synthesis
Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is, in turn, bonded to an aromatic ring. This structural motif imparts a unique reactivity profile, primarily governed by the ability of the adjacent benzene ring to stabilize positive charge development during nucleophilic substitution reactions. This stabilization can occur through resonance, facilitating both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways. The propensity for one pathway over the other is influenced by factors such as the substitution pattern on the benzene ring, the nature of the nucleophile, the solvent, and the leaving group.
This compound is a prime example of a multifunctional benzylic bromide. Its structure incorporates a reactive bromomethyl group, poised for nucleophilic attack, alongside a chloro substituent and a methyl ester group on the aromatic ring. These additional functionalities not only offer avenues for further synthetic transformations but also modulate the reactivity of the benzylic bromide itself.
Deciphering Reactivity: The Influence of Aromatic Substituents
The electronic nature of substituents on the benzene ring plays a critical role in dictating the electrophilicity of the benzylic carbon. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, thereby altering the rate and, in some cases, the mechanism of nucleophilic substitution reactions.
dot
Caption: Influence of substituents on the reactivity of this compound.
Comparative Performance in N-Alkylation of Pyrazoles
To provide a tangible benchmark, we turn to the N-alkylation of pyrazoles, a common transformation in the synthesis of biologically active molecules. While direct experimental data for this compound is scarce, a study on the N-alkylation of 4-chloropyrazole using various substituted benzyl trichloroacetimidates offers valuable insights into the relative reactivities of different benzylic electrophiles.[1] The yields obtained in this study can serve as a proxy for the expected reactivity of the corresponding benzyl bromides.
| Electrophilic Intermediate | Substituent Nature | Yield (%) |
| 4-Methoxybenzyl derivative | Electron-Donating | 92 |
| 4-Chlorobenzyl derivative | Electron-Withdrawing | 37 |
| This compound | Electron-Withdrawing | (Predicted) Moderate to Good |
Table 1: Comparative yields in the N-alkylation of 4-chloropyrazole with substituted benzylic electrophiles. Data for 4-methoxybenzyl and 4-chlorobenzyl derivatives are from a study using trichloroacetimidates as precursors.[1]
The data clearly demonstrates that the electron-donating methoxy group significantly enhances the yield, likely by stabilizing the developing positive charge in the transition state. Conversely, the electron-withdrawing chloro group leads to a lower yield. Based on this trend, we can predict that this compound, with two electron-withdrawing groups, would exhibit reactivity that is likely lower than unsubstituted benzyl bromide but potentially higher than more strongly deactivated systems, leading to moderate to good yields under optimized conditions.
Experimental Protocols: A Practical Guide
To facilitate the direct application of these insights, we provide detailed, self-validating experimental protocols for key alkylation reactions.
Protocol 1: General Procedure for N-Alkylation of Pyrazole
This protocol is a generalized procedure for the N-alkylation of pyrazoles using a benzylic bromide.[2]
dot
Caption: Workflow for the N-alkylation of pyrazole.
Methodology:
-
To a stirred solution of the desired pyrazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (1.5 equivalents).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the benzylic bromide (e.g., this compound, 1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.
Trustworthiness: This protocol includes a monitoring step (TLC or LC-MS) to ensure the reaction goes to completion and a standard purification method to isolate the product, ensuring the integrity of the final compound.
Protocol 2: General Procedure for O-Alkylation of Phenol (Williamson Ether Synthesis)
This protocol outlines a classic Williamson ether synthesis for the O-alkylation of phenols.[3]
dot
Caption: Workflow for the O-alkylation of phenol.
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add the phenol (1.0 equivalent), anhydrous acetone (0.3 M), and potassium carbonate (2.0 equivalents).
-
Add the benzylic bromide (e.g., this compound, 1.2 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 6-18 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by flash column chromatography on silica gel to yield the desired aryl ether.
Trustworthiness: The progress of the reaction is monitored to ensure complete conversion of the starting material. The purification step is crucial for removing any unreacted starting materials and byproducts, leading to a pure final product.
Conclusion: Strategic Selection of Electrophilic Intermediates
The selection of an appropriate electrophilic intermediate is a critical decision in the design of a synthetic route. This compound presents itself as a versatile building block, with its reactivity finely tuned by the presence of electron-withdrawing substituents. While these groups may temper its reactivity compared to electron-rich or unsubstituted benzylic bromides, they also offer opportunities for selective transformations and can enhance the stability of the reagent.
This guide has provided a framework for understanding and predicting the performance of this compound in the context of other benzylic halides. The provided experimental protocols offer a starting point for researchers to explore the utility of this and other electrophilic intermediates in their own synthetic campaigns. By carefully considering the electronic and steric factors at play, and by employing robust, well-monitored experimental procedures, scientists can effectively harness the power of these versatile reagents to construct complex and valuable molecules.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(bromomethyl)-5-chlorobenzoate
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. Methyl 2-(bromomethyl)-5-chlorobenzoate, a valuable intermediate in pharmaceutical synthesis, possesses a combination of functional groups—a halogenated aromatic ring, a methyl ester, and a reactive bromomethyl group—that necessitates a rigorous and informed disposal strategy. This guide provides a comprehensive framework for its safe handling and disposal, grounded in chemical principles to ensure the protection of personnel and the environment.
Part 1: Hazard Profile and Immediate Safety Imperatives
Understanding the inherent reactivity of this compound is the foundation of its safe management. The molecule's hazard profile is dictated by its structure:
-
Lachrymatory and Alkylating Agent: The bromomethyl group (-CH₂Br) is a potent lachrymator, causing severe irritation and tearing upon exposure to vapors.[1] More critically, it is an alkylating agent, capable of reacting with biological nucleophiles, which underlies its toxicity and irritant properties.
-
Corrosivity: As a halogenated organic compound, it can cause skin irritation, and upon contact with moisture, may slowly hydrolyze to release hydrobromic acid (HBr), leading to corrosive effects.[2][3] It is classified as a substance that causes skin and serious eye irritation.[3][4]
-
Inhalation Hazard: Vapors and aerosols are harmful if inhaled and may cause respiratory irritation.[3]
Given these hazards, the following personal protective equipment (PPE) is mandatory when handling the compound, including during disposal procedures.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and the potent lachrymatory vapors. A face shield offers a secondary layer of protection for the entire face.[5] |
| Hand Protection | Nitrile or other chemically resistant gloves (e.g., Viton®, Barrier®). Check manufacturer's breakthrough time. | Prevents skin contact with the corrosive and irritating compound. Standard nitrile gloves should be considered for splash protection only and changed frequently.[2] |
| Body Protection | A flame-retardant laboratory coat and, if handling large quantities, a chemical-resistant apron. | Protects against accidental spills and contamination of personal clothing.[6] |
| Respiratory | All handling and disposal steps must be performed in a certified chemical fume hood. | Ensures that harmful and lachrymatory vapors are effectively contained and exhausted, preventing inhalation exposure.[5] |
Part 2: The Primary Disposal Pathway: Segregation and Incineration
The universally accepted and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste management service. The core principle is proper segregation to ensure safe transport and effective destruction via high-temperature incineration.
Step-by-Step Segregation Protocol
-
Identify the Waste Stream: This compound must be categorized as Halogenated Organic Waste .[7][8]
-
Select the Correct Waste Container: Use a clearly labeled, sealable, and chemically compatible container designated for halogenated organic waste. The container must be in good condition, free from leaks or contamination on the outside.
-
Log the Waste: Meticulously record the addition of this compound to the waste container, noting the chemical name and approximate quantity. This is crucial for regulatory compliance and for the safety of waste handlers.
-
Avoid Incompatibilities: Crucially, do not mix this waste with incompatible chemicals. Incompatible materials can lead to dangerous reactions, including the generation of gas, heat, or explosions.
-
Store Securely: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area away from heat and sources of ignition, awaiting pickup by a licensed disposal company.[2]
The causality for segregating halogenated waste is twofold:
-
Environmental: Halogenated compounds can form persistent and highly toxic dioxins and furans if incinerated at improper temperatures.[8] Specialized high-temperature incinerators are required to ensure complete destruction.
-
Logistical: Waste disposal companies charge based on the waste category. Mixing halogenated and non-halogenated waste streams unnecessarily increases the volume of the more expensive and difficult-to-process halogenated waste.[7]
Part 3: Decontamination and Spill Management
Accidents happen, and a clear plan for decontamination and spill response is essential.
Decontamination of Glassware
-
Initial Rinse: In a fume hood, rinse the contaminated glassware with a minimal amount of a suitable organic solvent in which the compound is soluble, such as acetone or ethyl acetate. This rinse solvent must be collected and disposed of as Halogenated Organic Waste .
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water, followed by an appropriate solvent (e.g., acetone) to facilitate drying.
Small Spill Response (<5 g or 5 mL)
-
Evacuate and Ventilate: Ensure the spill is contained within a chemical fume hood. If not, evacuate the immediate area and ensure maximum ventilation.[5]
-
Don PPE: Wear the full PPE ensemble described in Part 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[2] Avoid using combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a compatible solvent (e.g., acetone), and place the cloth in the waste container. All materials used for cleanup must be disposed of as halogenated hazardous waste.[6]
Part 4: Workflow for Disposal Decision-Making
The following diagram outlines the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 5: Advanced Topic: Small-Scale Hazard Reduction
For advanced users in a research setting, a chemical neutralization pre-treatment can be employed to reduce the immediate hazards (especially the lachrymatory properties) of small residual quantities before final collection. This procedure does not eliminate the need for professional disposal. The resulting aqueous solution is still hazardous waste and must be collected.
Causality: The goal is to hydrolyze the reactive bromomethyl group and the methyl ester. A mild base like sodium carbonate can be used to neutralize the HBr and benzoic acid formed during hydrolysis, converting the parent compound into less volatile and less reactive water-soluble salts.
Protocol: Small-Scale Hydrolytic Neutralization
This protocol should only be performed by trained personnel inside a chemical fume hood with full PPE.
-
Prepare a Quenching Solution: In a suitably sized flask equipped with a magnetic stirrer, prepare a 1 M solution of sodium carbonate (Na₂CO₃) in water. Place this flask in an ice-water bath to control the reaction temperature.
-
Dilute the Reagent: If working with the pure compound, dilute it with a water-miscible solvent like Tetrahydrofuran (THF) to a concentration of ~10% to better control the addition.
-
Slow Addition: Using a dropping funnel, add the diluted this compound solution dropwise to the cold, stirring sodium carbonate solution. Vigorous stirring is essential.
-
Monitor the Reaction: Effervescence (release of CO₂) may be observed as the acidic byproducts are neutralized. Maintain the temperature of the reaction mixture below 25°C.
-
Complete the Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 12 hours to ensure complete hydrolysis.
-
Final Disposal: The resulting aqueous solution contains sodium 5-chloro-2-(hydroxymethyl)benzoate, sodium bromide, and methanol. This entire mixture must be transferred to a container labeled Aqueous Halogenated Organic Waste for collection and disposal by a professional service. Do not dispose of this solution down the drain.[11][12]
References
- 1. reed.edu [reed.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. aaronchem.com [aaronchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. ptb.de [ptb.de]
- 9. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. esd.uga.edu [esd.uga.edu]
Mastering Safety: A Researcher's Guide to Handling Methyl 2-(bromomethyl)-5-chlorobenzoate
For the modern researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS 668262-52-0), a reactive reagent often utilized in complex organic synthesis. Beyond mere compliance, this document aims to instill a deep, causal understanding of the "why" behind each safety protocol, empowering you to work with confidence and precision.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a bifunctional molecule, and its primary hazards stem from the presence of a bromomethyl group. This functional group classifies the compound as a potent lachrymator and a reactive alkylating agent.[1]
-
Lachrymatory Properties: Upon exposure, the compound can cause immediate and severe irritation to the eyes, leading to tearing, pain, and blurred vision. This is a common characteristic of compounds containing a reactive halogen in a benzylic position.
-
Corrosivity and Irritation: Based on data from structurally similar compounds, this compound is expected to cause severe skin burns and eye damage.[2] It is also likely to be a respiratory irritant.[3][4]
-
Alkylation Reactivity: The bromomethyl group is a strong electrophile, meaning it can react with nucleophiles in biological macromolecules like DNA and proteins. This underlying reactivity is the basis for its utility in synthesis but also underscores its potential for cellular damage if handled improperly.
Due to these properties, all handling procedures must be designed to prevent any direct contact with the substance.
Hazard Identification Summary
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[2][5] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye damage.[3][4] | Ocular Contact |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4][6] | Inhalation |
| Lachrymator | Substance that irritates the eyes and causes tears.[1] | Ocular Contact, Inhalation |
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.[7]
Engineering Controls: Fume Hood
All operations involving this compound, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood.[1][8] The fume hood provides critical ventilation to prevent the inhalation of vapors and potential aerosols.
Primary Protective Ensemble
-
Eye and Face Protection:
-
Chemical Splash Goggles: These are mandatory and must offer a complete seal around the eyes.[9] Safety glasses, even with side shields, do not provide adequate protection against splashes and vapors.[1][7]
-
Face Shield: A face shield should be worn in addition to goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, such as during transfers or quenching a reaction.[7] All eye and face protection must be ANSI Z87.1 compliant.[1][9]
-
-
Hand Protection:
-
Glove Selection: Disposable nitrile gloves are a common choice for incidental contact in a laboratory setting.[1][7] However, for compounds like this compound, which can cause severe skin burns, double-gloving is recommended to provide an extra layer of protection. For prolonged handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered, as they generally offer superior chemical resistance compared to standard nitrile gloves.[10] Always inspect gloves for any signs of degradation or perforation before use.[11]
-
Glove Removal: If your gloves come into contact with the chemical, remove them immediately using the proper technique to avoid contaminating your skin. Wash your hands thoroughly with soap and water before donning a new pair.[12]
-
-
Protective Clothing:
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is required.[12] This will protect your skin and personal clothing from accidental splashes.
-
Full Coverage: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[1][8]
-
Operational Plan: From Receipt to Reaction
A systematic and well-planned workflow is crucial for minimizing risk.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5] Prepare all necessary equipment and reagents within the fume hood to minimize time spent with the container open.
-
Weighing and Dispensing:
-
Perform all weighing and dispensing inside the fume hood.
-
Use a disposable weighing boat or paper.
-
Slowly open the container, averting your face, to avoid inhaling any potential vapors that may have accumulated.
-
-
Reaction Setup:
-
Add the compound to the reaction vessel slowly and carefully.
-
If dissolving in a solvent, add the solvent to the compound in a controlled manner.
-
Ensure the reaction apparatus is securely clamped and that any potential points of release (e.g., condenser outlets) are properly vented or connected to a scrubbing system if necessary.
-
-
Post-Handling:
-
Tightly seal the container of this compound and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[1][12]
-
Decontaminate any non-disposable equipment that has come into contact with the chemical. A common procedure involves rinsing with a suitable organic solvent followed by washing with soap and water.[13]
-
Spill and Disposal Management: A Contingency Framework
Even with meticulous planning, accidents can happen. A clear and practiced response plan is essential.
Spill Response Protocol
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel overwhelmed.
-
Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE ensemble as described in Section 2, including respiratory protection if necessary.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[13]
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.[13]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough wash with soap and water.[13] All materials used for cleanup (absorbents, gloves, etc.) must also be disposed of as hazardous waste.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Protocol
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[12][13]
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container for halogenated organic waste.[12]
-
Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal facility.[13] A common method for such compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[13]
-
Container Disposal: Do not reuse empty containers. They should be disposed of as unused product in accordance with approved waste disposal practices.[13]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 9. wcupa.edu [wcupa.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
